Product packaging for endo-BCN-PEG4-amine(Cat. No.:)

endo-BCN-PEG4-amine

Cat. No.: B15339051
M. Wt: 412.5 g/mol
InChI Key: WNEJNBMHXJOIIL-YOFSQIOKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Endo-BCN-PEG4-amine is a useful research compound. Its molecular formula is C21H36N2O6 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36N2O6 B15339051 endo-BCN-PEG4-amine

Properties

Molecular Formula

C21H36N2O6

Molecular Weight

412.5 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C21H36N2O6/c22-7-9-25-11-13-27-15-16-28-14-12-26-10-8-23-21(24)29-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17,22H2,(H,23,24)/t18-,19+,20?

InChI Key

WNEJNBMHXJOIIL-YOFSQIOKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCN)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCN)CCC#C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of endo-BCN-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of endo-BCN-PEG4-amine, a heterobifunctional linker critical in the field of bioconjugation and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in research and development settings.

Core Structure and Properties of this compound

This compound is a versatile molecule composed of three key components: an endo-Bicyclo[6.1.0]nonyne (BCN) moiety, a tetraethylene glycol (PEG4) spacer, and a primary amine (-NH2) terminus. This unique architecture allows for a two-step sequential or orthogonal bioconjugation strategy.[1][2]

The endo-BCN group is a cyclooctyne that exhibits high reactivity towards azides in copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This reaction is characterized by its high efficiency, selectivity, and biocompatibility, as it proceeds readily in aqueous environments without the need for a cytotoxic copper catalyst.[4] The PEG4 spacer is a hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[4][5] The terminal primary amine provides a reactive handle for conjugation to various electrophilic groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or directly to carboxylic acids using coupling agents.[1][2][6]

The structure of this compound can be visualized as follows:

G BCN endo-BCN Linker1 BCN->Linker1 PEG4 PEG4 Spacer Linker2 PEG4->Linker2 Amine Primary Amine Linker1->PEG4 Linker2->Amine

A simplified diagram illustrating the key functional components of the this compound structure.

Quantitative Data

The following table summarizes key quantitative data for this compound and the reactivity of its functional groups.

PropertyValueNotes and References
Molecular Formula C21H36N2O6[7]
Molecular Weight 412.53 g/mol [7]
Purity > 96%Typically supplied at high purity.[7]
Solubility Water, DMSO, DCM, DMF[2]
Storage Conditions -20°CRecommended for long-term stability.[2]
BCN-Azide Reaction Rate Constant (k) 0.07 M⁻¹s⁻¹ (with benzyl azide)The reaction rate can be influenced by the electronic properties of the azide.[8]
BCN-Azide Reaction Rate Constant (k) 0.2 M⁻¹s⁻¹ (with phenyl azide)Aromatic azides can exhibit different kinetics compared to aliphatic azides.[8]
Comparative Reactivity BCN is generally less reactive than DBCO with aliphatic azides but more reactive with aromatic azides.The choice between BCN and DBCO can depend on the specific azide being used.[8][9]
Amine-NHS Ester Reaction pH 7.2 - 9Optimal pH range for efficient amide bond formation.[10]
Amine-Carboxylic Acid (with EDC) Reaction pH 4.5 - 6Optimal pH for the activation of carboxylic acids with EDC.[6][11]

Experimental Protocols

Detailed methodologies for the two primary conjugation reactions involving this compound are provided below.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Biomolecule

This protocol describes the reaction of the endo-BCN moiety with a biomolecule containing an azide group.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Prepare Biomolecule Dissolve azide-modified biomolecule in aqueous buffer (e.g., PBS, pH 7.4) Prepare Linker Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM) Mix Reagents Add a molar excess of the linker stock solution to the biomolecule solution Prepare Linker->Mix Reagents Incubate Incubate the reaction mixture (e.g., 1-4 hours at room temperature or overnight at 4°C) Mix Reagents->Incubate Purify Remove excess linker using size-exclusion chromatography, dialysis, or spin filtration Incubate->Purify

Experimental workflow for the SPAAC conjugation of an azide-modified biomolecule.

Methodology:

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide) in a suitable aqueous buffer (e.g., Phosphate Buffered Saline [PBS], pH 7.4). The concentration will depend on the specific biomolecule.

    • Prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

  • Conjugation Reaction:

    • To the solution of the azide-modified biomolecule, add a 5 to 20-fold molar excess of the this compound stock solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid denaturation of proteins.

    • Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by techniques such as mass spectrometry or gel electrophoresis.

  • Purification:

    • Following incubation, remove the unreacted this compound and byproducts from the conjugated biomolecule. This can be achieved through size-exclusion chromatography (e.g., a desalting column), dialysis against a suitable buffer, or tangential flow filtration for larger scales.

Protocol 2: Amine-Reactive Conjugation to a Carboxylic Acid-Containing Molecule

This protocol details the conjugation of the primary amine of this compound to a molecule bearing a carboxylic acid, using N-hydroxysuccinimide (NHS) ester activation.

G cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation cluster_2 Quenching and Purification Prepare Carboxylic Acid Dissolve the carboxylic acid-containing molecule in an amine-free buffer (e.g., MES buffer, pH 5-6) Activate Add EDC and NHS (or sulfo-NHS) to the carboxylic acid solution and incubate for 15-30 minutes at room temperature Add Linker Add this compound to the activated carboxylic acid solution Activate->Add Linker Adjust pH Adjust the reaction pH to 7.2-7.5 with a non-amine buffer (e.g., PBS) Add Linker->Adjust pH Incubate Incubate for 2 hours at room temperature or overnight at 4°C Adjust pH->Incubate Quench Add an amine-containing buffer (e.g., Tris or glycine) to quench the reaction Incubate->Quench Purify Purify the conjugate using chromatography (e.g., HPLC, SEC) Quench->Purify

Experimental workflow for the conjugation of this compound to a carboxylic acid.

Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve the molecule containing the carboxylic acid in an amine-free buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer, at a pH between 5.0 and 6.0.

    • Add a 2- to 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or the water-soluble sulfo-NHS to the carboxylic acid solution.

    • Incubate for 15 to 30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation Reaction:

    • Dissolve this compound in the reaction buffer or a small amount of DMSO.

    • Add the this compound solution to the activated carboxylic acid solution. A 1.5- to 5-fold molar excess of the amine linker over the carboxylic acid is typically used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a non-amine buffer like PBS to facilitate the aminolysis of the NHS ester.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer, such as Tris or glycine (e.g., to a final concentration of 20-50 mM), and incubate for an additional 15-30 minutes.

    • Purify the final conjugate using an appropriate chromatographic technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC) for small molecules and peptides, or size-exclusion chromatography (SEC) for larger biomolecules.

By leveraging the dual reactivity of this compound and following these detailed protocols, researchers can effectively synthesize a wide range of well-defined bioconjugates for various applications in drug delivery, diagnostics, and fundamental biological studies.

References

An In-depth Technical Guide to endo-BCN-PEG4-amine: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the use of endo-BCN-PEG4-amine, a heterobifunctional linker critical in the field of bioconjugation and drug development.

Core Chemical Properties

This compound is a versatile crosslinker featuring a bicyclo[6.1.0]nonyne (BCN) moiety and a primary amine, separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for a two-step sequential or one-pot bioconjugation strategy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C21H36N2O6[1][2]
Molecular Weight 412.52 g/mol [1][2][3]
CAS Number 1898221-77-6[1][2][3]
Appearance Colorless oil or solid[4]
Purity Typically ≥95% or ≥98%[1][5]
Solubility Soluble in water, DMSO, DMF, and DCM[1]
Storage Conditions Store at -20°C, desiccated[1]
Structural Information
IdentifierValueReference
IUPAC Name [(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate[2]
SMILES C1C[C@@H]2--INVALID-LINK--CCC#C1[2]

Reactivity and Applications

The utility of this compound stems from its two distinct reactive functionalities: the BCN group and the primary amine.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group is a strained alkyne that reacts rapidly and specifically with azide-functionalized molecules in a copper-free "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][3]. This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biological processes[4].

Amine-Reactive Chemistry

The terminal primary amine can be reacted with various electrophiles, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds[1][3]. This reaction is widely used to label proteins, antibodies, and other biomolecules containing accessible carboxylic acid groups.

  • Reaction Conditions: The reaction of the amine with NHS esters is typically carried out in an aqueous buffer at a pH of 7.2-8.5[7]. Common buffers include phosphate, borate, or bicarbonate buffers. Amine-containing buffers such as Tris should be avoided as they will compete in the reaction.

The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance[4].

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the labeling of an antibody with a small molecule drug. First, the drug is functionalized with an azide group. Then, the antibody is modified with this compound via an NHS ester intermediate, followed by the SPAAC reaction with the azide-modified drug.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • endo-BCN-PEG4-NHS ester (can be synthesized from this compound and an NHS ester activation reagent, or purchased directly)

  • Azide-functionalized small molecule drug

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns: Size-exclusion chromatography (SEC) and/or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS. The antibody concentration should be adjusted to 2-5 mg/mL.

  • Activation of Antibody with BCN:

    • Dissolve endo-BCN-PEG4-NHS ester in DMSO to a stock concentration of 10 mM.

    • Add a 10-20 fold molar excess of the BCN-NHS ester solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification of BCN-Antibody: Remove excess, unreacted BCN-NHS ester using a desalting column (size-exclusion chromatography) equilibrated with PBS, pH 7.4.

  • Conjugation via SPAAC:

    • Dissolve the azide-functionalized drug in DMSO.

    • Add a 3-5 fold molar excess of the azide-drug to the purified BCN-antibody.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Size-Exclusion Chromatography (SEC): To remove unreacted small molecule drug, the reaction mixture can be purified using a SEC column. This method separates molecules based on size[].

    • Hydrophobic Interaction Chromatography (HIC): For a more refined purification that can separate ADCs with different drug-to-antibody ratios (DAR), HIC is recommended. This technique separates molecules based on their hydrophobicity[9][10][11].

Characterization: The final ADC should be characterized by methods such as UV-Vis spectroscopy (to determine DAR), SDS-PAGE, and mass spectrometry.

Protocol 2: Immobilization on a Carboxylated Surface

This protocol describes the covalent attachment of this compound to a surface functionalized with carboxylic acid groups, such as a sensor chip or a nanoparticle.

Materials:

  • Carboxylated surface

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling buffer: 10 mM sodium acetate, pH 5.0

  • Blocking solution: 1 M ethanolamine-HCl, pH 8.5

Procedure:

  • Surface Activation:

    • Prepare a solution of 0.4 M EDC and 0.1 M NHS in the activation buffer.

    • Inject the EDC/NHS solution over the carboxylated surface for a sufficient time to activate the carboxyl groups (e.g., 5-10 minutes).

  • Coupling of this compound:

    • Dissolve this compound in the coupling buffer to a concentration of 0.1-1 mg/mL.

    • Inject the amine solution over the activated surface. The primary amine will react with the NHS-activated carboxyl groups to form a stable amide bond.

  • Blocking:

    • Inject the blocking solution over the surface to quench any unreacted NHS-ester groups.

  • Subsequent SPAAC Reaction: The BCN-functionalized surface is now ready for reaction with an azide-containing molecule of interest.

Visualizing Workflows

The following diagrams illustrate the experimental workflows described above.

Antibody_Drug_Conjugation Ab Antibody in Amine-Free Buffer Activation Antibody Activation (Amine-NHS Ester Coupling) Ab->Activation BCN_NHS endo-BCN-PEG4-NHS in DMSO BCN_NHS->Activation Purification1 Purification 1 (Size-Exclusion Chromatography) Activation->Purification1 BCN_Ab BCN-Functionalized Antibody Purification1->BCN_Ab SPAAC SPAAC Reaction (Click Chemistry) BCN_Ab->SPAAC Azide_Drug Azide-Functionalized Drug Azide_Drug->SPAAC Purification2 Purification 2 (SEC and/or HIC) SPAAC->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC Surface_Immobilization Surface Carboxylated Surface Activation Surface Activation Surface->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Coupling Amine Coupling Activation->Coupling BCN_Amine This compound BCN_Amine->Coupling Blocking Blocking (Ethanolamine) Coupling->Blocking BCN_Surface BCN-Functionalized Surface Blocking->BCN_Surface

References

An In-depth Technical Guide to the Mechanism and Application of endo-BCN-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action, applications, and experimental considerations for the use of endo-BCN-PEG4-amine, a key reagent in the field of bioconjugation. The information presented is intended to equip researchers with the technical knowledge required for the successful implementation of this versatile chemical tool in their work.

Core Mechanism of Action

The functionality of this compound is derived from its three key components: the endo-bicyclononyne (BCN) group, the polyethylene glycol (PEG4) spacer, and the terminal primary amine.

  • endo-Bicyclononyne (BCN): This is the reactive moiety responsible for the bioorthogonal ligation. BCN participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1] The inherent ring strain of the cyclooctyne system significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing the formation of a stable triazole linkage to proceed rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[2][3] The reaction is highly selective, as both the BCN and azide groups are largely inert to the functional groups commonly found in biological systems.[4]

  • Polyethylene Glycol (PEG4) Spacer: The four-unit PEG linker serves multiple purposes. It increases the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate in aqueous buffers and reduce aggregation.[4] The PEG spacer also provides steric separation between the conjugated biomolecules, minimizing potential interference with their native function.

  • Primary Amine (-NH2): The terminal amine group provides a versatile handle for conjugation to a wide range of molecules. It can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[5][6] Additionally, it can be coupled to carboxylic acids using carbodiimide chemistry (e.g., with EDC and NHS) or react with other carbonyl-containing compounds.[5][6]

The overall mechanism involves a two-step process: first, the covalent attachment of the this compound to a molecule of interest via its primary amine, and second, the bioorthogonal SPAAC reaction of the now-installed BCN group with an azide-modified target.

Below is a diagram illustrating the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product BCN endo-BCN-PEG4-R TS [Cycloaddition Transition State] BCN->TS + Azide Azide R'-Azide Triazole Stable Triazole Product TS->Triazole

SPAAC Reaction Mechanism

Quantitative Data

The kinetics of the SPAAC reaction are a critical consideration for experimental design. The reaction follows second-order kinetics, and the rate is dependent on the specific structures of the BCN derivative and the azide. Below is a summary of reported second-order rate constants for BCN with various azides.

BCN DerivativeAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperatureReference(s)
endo-BCNBenzyl azide0.29CD₃CN/D₂O (1:2)Room Temp[2]
BCNBenzyl azide0.15DMSO37°C[3]
BCNPhOCF₂CF₂N₃~1.12 (calculated from 16-fold increase)THF/Water (9:1)Room Temp[7]
BCNNon-fluorinated alkyl azide~0.07THF/Water (9:1)Room Temp[7]
PEGylated BCN2-Azidoethanol0.19 - 0.21Human Blood Plasma20°C[3]

Experimental Protocols

The following sections provide detailed methodologies for a typical bioconjugation experiment using this compound, focusing on the labeling of a protein with a commercially available NHS ester of a molecule to be conjugated, followed by the SPAAC reaction.

Protein Preparation and Conjugation of this compound

This protocol outlines the conjugation of this compound to a protein containing a reactive NHS ester.

Materials:

  • Protein of interest with an activated NHS ester

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein with the NHS ester in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer prior to conjugation.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction should be performed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with the desired buffer for the subsequent SPAAC reaction (e.g., PBS).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction of the BCN-labeled protein with an azide-containing molecule.

Materials:

  • BCN-labeled protein (from section 3.1)

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the azide-containing molecule in the reaction buffer.

  • SPAAC Reaction: Add the azide-containing molecule to the solution of the BCN-labeled protein. A 2- to 10-fold molar excess of the azide is typically used. The reaction can be performed at room temperature for 4-16 hours or at 37°C for 1-4 hours. The progress of the reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.

  • Purification: The final bioconjugate can be purified from unreacted azide and other byproducts using methods appropriate for the specific protein, such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of a typical bioconjugation experiment using this compound.

Experimental_Workflow cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Final Purification A Protein with NHS Ester C Incubate (RT, 1-2h or 4°C, overnight) A->C B This compound B->C D Quench Reaction (e.g., Tris) C->D E Purify BCN-Protein (Desalting Column) D->E G Mix with BCN-Protein E->G F Azide-modified Molecule F->G H Incubate (RT or 37°C) G->H I Purify Final Conjugate (e.g., SEC, IEX) H->I

Bioconjugation Experimental Workflow

This second diagram illustrates the logical relationship between the components of the this compound linker and their respective functions in the bioconjugation process.

Logical_Relationships cluster_functions Functions linker This compound endo-BCN PEG4 Spacer Primary Amine spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) linker:bcn->spaac solubility Increases Hydrophilicity & Reduces Aggregation linker:peg->solubility conjugation Covalent attachment to -COOH, NHS esters, etc. linker:amine->conjugation

Functional Components of this compound

References

The Pivotal Role of PEG4 Linkers in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the science of covalently linking biomolecules to other molecules, has revolutionized therapeutics, diagnostics, and biomedical research. At the heart of these complex constructs lies the linker, a critical component that dictates the stability, solubility, pharmacokinetics, and overall efficacy of the bioconjugate. Among the diverse array of linkers, polyethylene glycol (PEG) linkers have emerged as a cornerstone technology. This technical guide provides an in-depth exploration of the role of short, discrete PEG linkers, specifically the tetra-ethylene glycol (PEG4) moiety, in bioconjugation, with a focus on its application in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The PEG4 Linker: Structure, Properties, and Advantages

The PEG4 linker is a monodisperse compound consisting of four repeating ethylene glycol units. This defined structure provides a precise spacer length of 1.4 nm, offering consistency and homogeneity to the final bioconjugate, a significant advantage over polydisperse PEG mixtures.[1][2] The fundamental properties of the PEG4 linker are central to its widespread adoption in bioconjugation.[]

Core Properties:

  • Hydrophilicity: The repeating ether linkages in the PEG chain impart excellent water solubility.[][4] This is crucial for counteracting the hydrophobicity of many cytotoxic payloads and protein ligands, thereby improving the overall solubility and reducing aggregation of the bioconjugate.[5][6]

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-toxic polymer, generally eliciting minimal immune responses.[][4] This "stealth" property helps to reduce clearance by the immune system and prolong the circulation half-life of the bioconjugate.[7]

  • Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility.[] This allows the conjugated molecules to maintain their native conformation and biological activity, minimizing steric hindrance.

  • Chemical Inertness: The polyether backbone of PEG is chemically stable and resistant to enzymatic degradation, ensuring the integrity of the linker during circulation in the bloodstream.[]

Advantages in Bioconjugation:

The incorporation of a PEG4 linker into a bioconjugate offers a multitude of advantages that directly impact its therapeutic potential:

  • Enhanced Solubility and Stability: PEGylation is a key strategy to improve the solubility and stability of bioconjugates, particularly when dealing with hydrophobic payloads.[][8] This can lead to improved formulation characteristics and reduced aggregation.[6]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius and providing a hydrophilic shield, PEG linkers can reduce renal clearance and prolong the in vivo half-life of bioconjugates.[4][5][7]

  • Reduced Off-Target Toxicity: The enhanced stability and improved pharmacokinetic profile conferred by PEG linkers can lead to reduced premature release of the payload and lower off-target toxicity.[8]

  • Increased Drug-to-Antibody Ratio (DAR): The use of hydrophilic PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation, potentially leading to enhanced potency.[4]

Applications in Bioconjugation

The versatile properties of PEG4 linkers have made them indispensable in the design of sophisticated bioconjugates, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker plays a critical role in the success of an ADC, ensuring that the payload remains attached to the antibody in circulation and is efficiently released at the target tumor site.[8] PEG4 linkers are frequently incorporated into ADC design to improve their therapeutic index.[]

The inclusion of a PEG4 spacer can enhance the hydrophilicity of the ADC, which is particularly beneficial when using hydrophobic payloads like auristatins (MMAE, MMAF) or maytansinoids (DM1, DM4).[5][9] This improved solubility helps to prevent aggregation and allows for a higher drug-to-antibody ratio (DAR) to be achieved without compromising the stability of the ADC.[4][8] Furthermore, the PEG4 linker can influence the pharmacokinetic profile of the ADC, leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.[5]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[10] The linker is a crucial component of a PROTAC, as its length and composition determine the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PEG linkers are the most commonly used linkers in PROTAC design.[11] The incorporation of a PEG4 spacer can increase the aqueous solubility of the PROTAC, which can improve its cell permeability and oral absorption.[11] The flexibility and defined length of the PEG4 linker also allow for systematic optimization of the distance between the target protein and the E3 ligase to achieve optimal degradation efficiency.[11]

Quantitative Data Summary

The impact of PEG linkers on the properties of bioconjugates has been quantitatively assessed in numerous studies. The following tables summarize key findings from the literature.

BioconjugateLinkerParameterValueReference
Solubility & Stability
Cyt-cUnPEGylatedResidual Activity (60 days at 4°C)~20%[12]
Cyt-c-PEG-45 kDa mPEG-NHSResidual Activity (60 days at 4°C)~50%[12]
Cyt-c-PEG-85 kDa mPEG-NHSResidual Activity (60 days at 4°C)~60%[12]
Pharmacokinetics
RS7-ADCDipeptide LinkerHalf-lifeNot Specified[5]
RS7-ADC-mPEG24mPEG24-modified Dipeptide LinkerHalf-lifeProlonged[5]
89Zr-onartuzumabDFO-azepinEffective Half-lifeLonger[13]
89Zr-onartuzumabDFO-PEG3-azepinEffective Half-lifeShorter (more rapid elimination)[13]
Amide-linked ADCLinear 24-unit PEGClearance RateFaster[14]
Amide-linked ADCPendant 12-unit PEG (x2)Clearance RateSlower[14]
In Vitro Cytotoxicity (IC50)
Ctx ADCVcMMAEIC50 (A431 cells)0.9 nM[15]
LIPTAC DDCVcMMAE with PEG4 conjugationIC50 (A431 cells)~0.05 nM (18-fold enhancement)[15]
KineTAC DDCVcMMAE with PEG4 conjugationIC50 (A431 cells)~0.13 nM (7-fold enhancement)[15]
Ctx ADCVcMMAECytotoxicity (MDA-MB-231 cells)Moderate[15]
LIPTAC & KineTAC DDCsVcMMAE with PEG4 conjugationIC50 (MDA-MB-231 cells)23-59 pM[15]
Trastuzumab-ADCVal-Cit linker-MMAEIC5014.3 pmol/L[16]
Trastuzumab-ADCβ-galactosidase-cleavable linker-MMAEIC508.8 pmol/L[16]
Noncleavable ADC-IC50609 pmol/L[16]
Val-Ala containing ADC-IC5092 pmol/L[16]
Sulfatase-linker-containing ADC-IC5061 and 111 pmol/L[16]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of bioconjugates. The following are generalized protocols for common bioconjugation reactions involving PEG4 linkers.

Protocol 1: Amine-Reactive Conjugation using NHS-PEG4-Ester

This protocol outlines the conjugation of an NHS-PEG4-ester to primary amines (e.g., lysine residues) on a protein or antibody.[17][18]

Materials:

  • Protein/antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG4-X (where X is the second reactive group or payload)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.

  • NHS-PEG4-Ester Preparation: Immediately before use, dissolve the NHS-PEG4-ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[17]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved NHS-PEG4-ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice. Protect from light if using a light-sensitive payload.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis.

  • Characterization: Characterize the final conjugate to determine the degree of labeling (DOL), concentration, and purity.

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG4

This protocol describes the site-specific conjugation of a maleimide-PEG4 linker to free sulfhydryl groups (cysteines) on a protein or antibody.[][20]

Materials:

  • Protein/antibody with accessible cysteine residues

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-PEG4-X

  • Anhydrous DMSO or DMF

  • Buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Desalting columns for purification

Procedure:

  • Antibody Reduction (if necessary): If targeting interchain disulfides, reduce the antibody with a 10-fold molar excess of TCEP for 30 minutes at room temperature to generate free thiols.[] Purify the reduced antibody using a desalting column to remove the reducing agent.

  • Maleimide-PEG4 Preparation: Dissolve the Maleimide-PEG4-X in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-fold molar excess of the maleimide-PEG4 solution to the reduced antibody.[]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add free cysteine to cap any unreacted maleimide groups.

  • Purification: Purify the conjugate using a desalting column to remove excess reagents.

  • Characterization: Analyze the conjugate for purity, concentration, and DAR.

Protocol 3: Bioorthogonal Conjugation using Azide-PEG4 (Click Chemistry)

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an azide-PEG4-modified molecule to an alkyne-functionalized biomolecule.[21][22][23]

Materials:

  • Alkyne-modified antibody

  • Azide-PEG4-payload

  • Copper(II) sulfate (CuSO4)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO4 (e.g., 100 mM in water), THPTA ligand (e.g., 200 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).[21]

    • Dissolve the alkyne-antibody and azide-PEG4-payload in an appropriate buffer.

  • Catalyst Preparation: Mix the CuSO4 and THPTA solutions in a 1:2 molar ratio to form the copper-ligand complex.[21]

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-antibody and the azide-PEG4-payload (typically at a 4-10 fold molar excess of the payload).[21]

    • Add the copper-ligand complex (e.g., 25 equivalents relative to the azide).[21]

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[21]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[21]

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted components and the copper catalyst.

  • Characterization: Characterize the final product to determine the DAR and confirm the integrity of the antibody and payload.

Visualizations

Experimental Workflow Diagrams

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification_char Purification & Characterization mAb Monoclonal Antibody reduction Reduction (e.g., TCEP) mAb->reduction purification1 Purification (Desalting) reduction->purification1 conjugation Thiol-Maleimide Conjugation purification1->conjugation linker Maleimide-PEG4 lp_synthesis Linker-Payload Synthesis linker->lp_synthesis payload Cytotoxic Payload payload->lp_synthesis lp_synthesis->conjugation quench Quenching conjugation->quench purification2 Purification (e.g., SEC) quench->purification2 characterization Characterization (DAR, Purity) purification2->characterization final_adc final_adc characterization->final_adc Final ADC

Caption: Workflow for the synthesis of an ADC using a Maleimide-PEG4 linker.

PROTAC_Synthesis_Workflow cluster_ligand_prep Ligand & Linker Preparation cluster_click_reaction Click Chemistry Reaction cluster_final_steps Final Steps poi_ligand Target Protein Ligand (with Alkyne) click Cu(I)-Catalyzed Azide-Alkyne Cycloaddition poi_ligand->click e3_ligand E3 Ligase Ligand e3_ligand->click peg4_azide Azide-PEG4 Linker peg4_azide->click purification Purification click->purification characterization Characterization purification->characterization final_protac final_protac characterization->final_protac Final PROTAC

Caption: Modular synthesis of a PROTAC using a PEG4 linker via click chemistry.

Signaling Pathway Diagram

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG4 Linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Tubulin Tubulin Payload->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action of an ADC with a cleavable PEG4 linker.

Conclusion

The PEG4 linker represents a critical and versatile tool in the field of bioconjugation. Its well-defined structure and advantageous physicochemical properties—namely hydrophilicity, biocompatibility, and flexibility—enable the development of more effective and safer biotherapeutics. In the context of ADCs and PROTACs, the incorporation of a PEG4 linker can significantly improve solubility, stability, and pharmacokinetic profiles, ultimately leading to an enhanced therapeutic index. The continued innovation in linker technology, with PEG linkers at the forefront, will undoubtedly pave the way for the next generation of targeted therapies.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to a Pillar of Bioorthogonal Chemistry

Strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. This powerful technique, a copper-free variant of the original Huisgen 1,3-dipolar cycloaddition, leverages the inherent ring strain of cyclooctynes to achieve rapid and specific reactions with azides. Its biocompatibility, stemming from the elimination of cytotoxic copper catalysts, has made it an indispensable tool in chemical biology, drug development, and materials science.[1][2][3]

This technical guide provides an in-depth overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols, and visual representations of its application in key experimental workflows.

Core Principles and Mechanism

The driving force behind SPAAC is the significant ring strain of the cyclooctyne reaction partner, which typically possesses around 18 kcal/mol of strain energy.[4] This strain is released upon the concerted [3+2] cycloaddition with an azide, leading to the formation of a stable triazole linkage. The reaction proceeds readily under physiological conditions, including ambient temperature and aqueous environments, without the need for a catalyst.[4][5]

The mechanism of SPAAC is a concerted process, meaning that the new covalent bonds are formed in a single transition state. This concerted nature contributes to the high specificity and efficiency of the reaction, with minimal formation of side products.[6] The reaction rate is primarily influenced by the structure of the cyclooctyne, with modifications to the cyclooctyne ring system leading to significant enhancements in reaction kinetics.

Key Reagents: A Diverse Toolkit of Cyclooctynes

A variety of cyclooctyne reagents have been developed to fine-tune the kinetics and properties of the SPAAC reaction. Some of the most commonly used cyclooctynes include:

  • Dibenzocyclooctynes (DBCO or ADIBO): Known for their high reactivity and stability.[2][3]

  • Bicyclononynes (BCN): Offer a good balance of high reactivity and small size.

  • Difluorinated cyclooctynes (DIFO): Feature fluorine substitutions that enhance reaction rates.

  • Biarylazacyclooctynones (BARAC): Among the most reactive cyclooctynes developed for SPAAC.[3]

The choice of cyclooctyne depends on the specific application, with factors such as desired reaction speed, stability, and solubility influencing the selection.

Quantitative Data: Reaction Kinetics of SPAAC

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). This value is dependent on the specific cyclooctyne and azide pairing, as well as reaction conditions such as solvent and temperature. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a common model azide.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
[9+1]CPP2.2 x 10⁻³[7]
[11+1]CPP4.5 x 10⁻⁴[7]
fluor[11+1]CPP4.7 x 10⁻³[7]
m[9+1]CPP9.6 x 10⁻³[7]

Additionally, the nature of the azide partner can significantly influence the reaction rate. For instance, the reaction of the sterically non-demanding cyclooctyne BCN with primary, secondary, and tertiary azides shows similar reaction rates (0.012 to 0.024 M⁻¹s⁻¹). However, with the more sterically hindered dibenzocyclooctyne ADIBO, the reactivity with a tertiary azide drops dramatically (4.7 x 10⁻⁶ M⁻¹s⁻¹) compared to primary (0.90 M⁻¹s⁻¹) and secondary (0.25 M⁻¹s⁻¹) azides.[1]

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol details the conjugation of a drug-linker to an azide-modified antibody using a DBCO-functionalized linker.

Materials:

  • Azide-conjugated antibody

  • DBCO-conjugated drug-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Desalting column

  • Protein concentrator (e.g., 50 kDa MWCO)[8]

Procedure:

  • Buffer Exchange: Perform a buffer exchange on the purified azide-conjugated antibody using a desalting column equilibrated with PBS (pH 7.4).[8]

  • Prepare Drug-Linker Stock: Prepare a stock solution of the DBCO-conjugated drug-linker in DMSO (e.g., 26.7 mM).[8]

  • Reaction Setup: In a suitable reaction vessel, combine the azide-conjugated antibody (e.g., 10 mg) in PBS (pH 7.4) with the DBCO-drug linker stock solution (e.g., 50 µL of 26.7 mM stock). Adjust the final volume with PBS containing 5% DMSO to 1 mL. This provides a molar excess of the drug-linker.[8]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.[8]

  • Purification: Remove the excess, unreacted DBCO-drug linker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).[8]

  • Concentration: Concentrate the resulting ADC using a protein concentrator.[8]

Protocol 2: Labeling of Oligonucleotides via SPAAC

This protocol describes the conjugation of a DBCO-modified oligonucleotide to a streptavidin variant.

Materials:

  • Lyophilized StreptaClick® Precision (DBCO-functionalized streptavidin)

  • Azide-modified oligonucleotide

  • 1x SPAAC reaction buffer

  • 1X Tris EDTA Buffer[9]

Procedure:

  • Reconstitution: Allow the lyophilized StreptaClick® Precision to reach room temperature and reconstitute it to a final concentration of 5 mg/mL (91 μM) with the provided 1x SPAAC reaction buffer.[9]

  • Reaction Mixture: Mix the reconstituted StreptaClick® Precision with a 1.3-fold molar excess of the azide-modified oligonucleotide. For example, mix 20 µl of the 5 mg/ml StreptaClick® Precision solution with 12 µl of a 200 µM oligonucleotide solution.[9]

  • Incubation: Incubate the reaction mixture at room temperature overnight.[9]

  • Dilution: Dilute the reaction mixture with 1X Tris EDTA Buffer to a final StreptaClick® Precision concentration of 1.25 mg/ml (22.6 µM).[9]

  • Purification (Optional): Excess unconjugated oligonucleotides can be removed using a molecular weight cutoff (MWCO) spin column (e.g., 30 kDa for oligonucleotides <20 kDa).[9]

Visualizing SPAAC in Action: Workflows and Pathways

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates the key steps in the synthesis of an ADC using SPAAC, from the azide-modified antibody and DBCO-linked drug to the final purified conjugate.

ADC_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction SPAAC Reaction cluster_purification Purification and Analysis Azide_Antibody Azide-Modified Antibody Mixing Mix Antibody and DBCO-Drug Linker in PBS/DMSO Azide_Antibody->Mixing DBCO_Drug DBCO-Drug Linker DBCO_Drug->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Desalting Desalting Column (Remove excess drug-linker) Incubation->Desalting Concentration Protein Concentration Desalting->Concentration Final_ADC Purified Antibody-Drug Conjugate Concentration->Final_ADC Metabolic_Glycoengineering_SPAAC cluster_cell Cellular Environment cluster_uptake Metabolic Incorporation cluster_detection SPAAC Detection Ac4ManNAz Ac₄ManNAz (Azido Sugar Precursor) Deacetylation Deacetylation Ac4ManNAz->Deacetylation Cellular Esterases ManNAz ManNAz Deacetylation->ManNAz Sialic_Acid_Pathway Sialic Acid Biosynthetic Pathway ManNAz->Sialic_Acid_Pathway CMP_SiaNAz CMP-SiaNAz Sialic_Acid_Pathway->CMP_SiaNAz Golgi Golgi Apparatus CMP_SiaNAz->Golgi Transport Glycoconjugate Cell Surface Glycoconjugate (with Azide) Golgi->Glycoconjugate Glycosylation SPAAC_Reaction Strain-Promoted Alkyne-Azide Cycloaddition Glycoconjugate->SPAAC_Reaction DBCO_Fluorophore DBCO-Fluorophore (Detection Probe) DBCO_Fluorophore->SPAAC_Reaction Labeled_Glycan Fluorescently Labeled Glycan SPAAC_Reaction->Labeled_Glycan

References

A Technical Guide to endo-BCN-PEG4-amine for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of endo-BCN-PEG4-amine, a key reagent in the field of copper-free click chemistry. We will delve into its chemical properties, reaction mechanisms, and applications, with a focus on providing practical information for its use in bioconjugation and drug development.

Introduction to this compound and Copper-Free Click Chemistry

This compound is a heterobifunctional linker molecule designed for biocompatible and efficient molecular conjugation.[1][2][3] It features three key components:

  • An endo-Bicyclononyne (BCN) group: A strained cyclooctyne that readily reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]

  • A hydrophilic polyethylene glycol (PEG4) spacer : A four-unit PEG chain that enhances solubility in aqueous media, reduces aggregation, and minimizes steric hindrance.[6][7][8]

  • A terminal amine (-NH2) group : Provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters (like NHS esters), or other amine-reactive functional groups.[1][2][3]

Copper-Free Click Chemistry (SPAAC) represents a significant advancement in bioconjugation.[9][10] Unlike the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[5][11] The reaction is driven by the ring strain of the cyclooctyne, which allows for a rapid and specific reaction with azides to form a stable triazole linkage.[5][11] This bioorthogonal reaction proceeds with high efficiency in complex biological media without interfering with native functional groups.[7][8]

Physicochemical Properties and Specifications

The following tables summarize the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C21H36N2O6[2][12]
Molecular Weight 412.5 g/mol [2][13]
CAS Number 1898221-77-6[2][12][13]
Purity Typically >95% or >98%[2][12]
Appearance Varies (e.g., colorless oil)N/A
Solubility Water, DMSO, DCM, DMF[2]
Storage Conditions -20°C for long-term storage[2]

Reaction Kinetics and Stability

ParameterValueNotesSource
SPAAC Reaction Rate Constant (BCN with azide) 0.1 - 1 M⁻¹s⁻¹The reaction rate is generally lower than that of DBCO.[5][11]
Stability in presence of Glutathione (GSH) Half-life of ~6 hoursBCN is significantly more stable than DBCO in the presence of GSH.[14]
Stability in presence of TCEP Generally stable, but can show instability over longer periods.DBCO shows more significant instability with TCEP.[14]

Experimental Protocols

Here we provide detailed methodologies for the use of this compound in a typical bioconjugation workflow.

Conjugation of this compound to a Carboxyl Group on a Protein

This protocol describes the activation of a protein's carboxylic acid groups followed by conjugation with the amine group of this compound.

Materials:

  • Protein with accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acids:

    • Prepare a fresh solution of EDC and NHS in anhydrous DMSO or water.

    • Add a 100-fold molar excess of EDC and a 40-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Immediately purify the activated protein using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation with this compound:

    • Dissolve this compound in Conjugation Buffer or DMSO.

    • Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching reagents by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or HPLC. The BCN-modified protein can be stored at -20°C or -80°C.

Copper-Free Click Chemistry Reaction with an Azide-Modified Molecule

This protocol describes the reaction of the BCN-modified protein with a molecule containing an azide group.

Materials:

  • BCN-modified protein (from Protocol 4.1)

  • Azide-modified molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Reaction Buffer: PBS, pH 7.4 or other amine-free buffer

Procedure:

  • Prepare Reactants:

    • Dissolve the BCN-modified protein in the Reaction Buffer.

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO, water) and then dilute into the Reaction Buffer.

  • Click Reaction:

    • Add the azide-modified molecule to the BCN-modified protein solution. A 1.5 to 3-fold molar excess of the less abundant component is recommended.

    • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction time may need to be optimized depending on the specific reactants.

  • Purification: Purify the resulting conjugate to remove any unreacted azide-modified molecule using size-exclusion chromatography (SEC), dialysis, or affinity chromatography (if applicable).

  • Characterization: Analyze the final conjugate to confirm successful ligation and purity using methods such as SDS-PAGE, UV-Vis spectroscopy (if one of the components has a chromophore), and mass spectrometry.

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the key processes involving this compound.

G cluster_0 Step 1: Activation and Conjugation cluster_1 Step 2: Copper-Free Click Chemistry Protein Protein with -COOH group Activated_Protein NHS-activated Protein Protein->Activated_Protein Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Protein BCN_Protein BCN-labeled Protein Activated_Protein->BCN_Protein Conjugation BCN_Amine This compound BCN_Amine->BCN_Protein Final_Conjugate Final Bioconjugate BCN_Protein->Final_Conjugate SPAAC Reaction Azide_Molecule Azide-modified Molecule (e.g., Drug, Dye) Azide_Molecule->Final_Conjugate G cluster_0 Antibody-Drug Conjugate (ADC) Synthesis cluster_1 Mechanism of Action Antibody Monoclonal Antibody (-COOH) BCN_Antibody BCN-functionalized Antibody Antibody->BCN_Antibody EDC/NHS Coupling BCN_Amine This compound BCN_Amine->BCN_Antibody ADC Antibody-Drug Conjugate (ADC) BCN_Antibody->ADC SPAAC Click Reaction Azide_Drug Azide-modified Cytotoxic Drug Azide_Drug->ADC ADC_Action ADC binds to Tumor Antigen Internalization Internalization into Cancer Cell ADC_Action->Internalization Drug_Release Drug Release Internalization->Drug_Release Cell_Death Apoptosis Drug_Release->Cell_Death

References

Navigating Aqueous Environments: A Technical Guide to endo-BCN-PEG4-amine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the behavior of crosslinking agents in aqueous solutions is paramount. This in-depth technical guide focuses on the solubility characteristics of endo-BCN-PEG4-amine, a key reagent in bioconjugation and click chemistry.

This document provides a comprehensive overview of the known solubility properties of this compound, outlines a general protocol for determining its solubility in specific aqueous buffers, and illustrates a typical experimental workflow.

Core Properties and Solubility Profile

This compound is a bifunctional linker featuring a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a primary amine for reaction with activated esters or carboxylic acids.[1][2][3] Its structure incorporates a hydrophilic four-unit polyethylene glycol (PEG) spacer, which is a key determinant of its solubility.[4][5][6][7][8] The presence of this PEG chain significantly enhances the compound's solubility in aqueous media.[4][5][6][7][8]

While specific quantitative solubility data in various aqueous buffers remains proprietary to manufacturers, the available information consistently indicates its solubility in water.[2] For practical applications, it is also soluble in several organic solvents, which can be relevant for initial stock solution preparation.[2]

Quantitative Solubility Data Summary

Precise solubility limits (e.g., in mg/mL) for this compound in common aqueous buffers like Phosphate-Buffered Saline (PBS) or Tris-HCl are not publicly available. However, qualitative data from suppliers and the known behavior of similar PEGylated molecules provide a strong indication of its utility in aqueous reactions. For a structurally related compound, endo-BCN-PEG4-NHS ester, a high solubility of 250 mg/mL in DMSO has been reported, which is often used to prepare concentrated stock solutions before dilution into aqueous reaction buffers.[9]

CompoundSolventSolubility
This compound WaterSoluble (qualitative)
DMSO (Dimethyl sulfoxide)Soluble (qualitative)[2]
DCM (Dichloromethane)Soluble (qualitative)[2]
DMF (Dimethylformamide)Soluble (qualitative)[2]
endo-BCN-PEG4-NHS ester DMSO (Dimethyl sulfoxide)250 mg/mL[9]

Experimental Protocol: Determining Aqueous Solubility

To ascertain the precise solubility of this compound in a specific aqueous buffer for a given application, a systematic experimental approach is necessary. The following protocol is a general guideline adapted from methodologies used for determining the solubility of other PEGylated compounds and bioconjugates.[10][11]

Objective: To determine the saturation point of this compound in a user-defined aqueous buffer (e.g., 10 mM PBS, pH 7.4) at a controlled temperature.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 10 mM PBS, 0.15 M KCl, pH 7.4)

  • Vials or microcentrifuge tubes

  • Magnetic stirrer and stir bars or vortex mixer

  • Incubator or water bath set to the desired temperature (e.g., 25°C)

  • Micro-filtration units (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add a pre-weighed excess amount of this compound (e.g., 1-2 mg) to a known volume of the aqueous buffer (e.g., 1 mL) in a vial.[10]

    • This creates a suspension where the concentration of the solute exceeds its solubility limit.

  • Equilibration:

    • Seal the vials to prevent evaporation.

    • Agitate the suspensions at a constant temperature for a defined period (e.g., 1-2 hours) to allow the solution to reach equilibrium.[10][11] This ensures that the maximum amount of the compound has dissolved.

  • Separation of Undissolved Solute:

    • Filter the suspension using a 0.45 µm micro-filtration unit to remove any undissolved solid material.[10] The resulting filtrate is a saturated solution.

  • Quantification:

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

    • Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the saturated sample.

    • The calculated concentration represents the thermodynamic solubility of the compound in the specific buffer and at the tested temperature.

Visualization of Experimental Workflows

Logical Flow for Solubility Determination

The process of experimentally determining the solubility of this compound can be visualized as a logical workflow.

G A Prepare Supersaturated Solution (Compound + Buffer) B Equilibrate (Stir at Constant Temp) A->B C Filter to Remove Undissolved Solid B->C D Quantify Concentration of Filtrate via HPLC C->D E Determine Solubility Limit D->E

Caption: Workflow for determining aqueous solubility.

General Bioconjugation Workflow

This compound serves as a linker in a two-step bioconjugation process. This can be conceptualized as follows:

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Click Chemistry A Protein/Molecule 1 with NHS Ester C BCN-Functionalized Protein/Molecule 1 A->C + B This compound B->C + E Final Conjugate C->E + D Protein/Molecule 2 with Azide D->E +

Caption: A typical two-step bioconjugation process.

References

Technical Guide: endo-BCN-PEG4-amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of endo-BCN-PEG4-amine, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Its unique structure, featuring a bicyclononyne (BCN) group and a primary amine connected by a polyethylene glycol (PEG) spacer, enables a two-step sequential or one-pot bioconjugation strategy.

Core Properties and Specifications

The fundamental characteristics of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C21H36N2O6[1][2][3]
Molecular Weight 412.5 g/mol [1][2][3][4]
CAS Number 1898221-77-6[1][2][3]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and water[2]
Purity Typically >95%[1][2]
Storage Store at -20°C[2]

Chemical Reactivity and Applications

This compound is a versatile tool in bioconjugation due to its two distinct reactive moieties:

  • endo-Bicyclononyne (BCN): This strained alkyne group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient, specific, and occurs under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2][5][6][7]

  • Primary Amine (-NH2): The terminal amine group readily reacts with molecules containing carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.[3][6][7]

The tetraethylene glycol (PEG4) spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[8]

This dual reactivity allows for the precise and controlled linkage of two different molecules, such as a targeting antibody and a therapeutic payload, making it a valuable component in the construction of ADCs and other targeted therapies.

Experimental Protocols

While specific experimental conditions should be optimized for each unique application, the following sections provide detailed, generalized protocols for the two primary reaction types involving this compound.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an Azide-Modified Protein

This protocol describes the reaction of the BCN group of this compound with a protein that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching reagent (optional, e.g., excess azide-containing small molecule)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Quenching (Optional):

    • To quench any unreacted BCN groups, a small molecule azide can be added in excess and incubated for an additional 30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules from the protein conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: Amine Coupling to a Carboxylic Acid-Containing Molecule

This protocol outlines the conjugation of the amine group of this compound to a molecule containing a carboxylic acid, often activated to an NHS ester.

Materials:

  • Carboxylic acid-containing molecule (or its NHS ester)

  • This compound

  • Activation reagents (if starting from a carboxylic acid): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS or borate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Activation of Carboxylic Acid (if necessary):

    • Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer, pH 5-6).

    • Add a 1.5 to 5-fold molar excess of EDC and NHS.

    • Incubate at room temperature for 15-30 minutes to generate the NHS ester.

  • Preparation of this compound:

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the activated NHS ester solution to the this compound solution. Alternatively, if starting with a pre-activated NHS ester, dissolve it in DMSO or DMF and add it to the amine solution. A 1.5 to 10-fold molar excess of the NHS ester over the amine is typically used.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction pH should be maintained between 7.2 and 8.5 for efficient amine coupling.

  • Quenching:

    • Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to react with any remaining NHS ester. Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using a suitable method such as reverse-phase HPLC or dialysis to remove unreacted starting materials and byproducts.

Visualizing the Chemistry and Workflow

To better understand the utility of this compound, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.

SPAAC_Reaction Molecule1 Azide-Modified Biomolecule N3 Product Stable Triazole Linkage Biomolecule-Linker Conjugate Molecule1:f1->Product:f0 SPAAC Linker This compound BCN Linker:f1->Product:f0

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction.

Amine_Coupling Molecule2 NHS-Activated Molecule NHS Ester Product Stable Amide Bond Molecule-Linker Conjugate Molecule2:f1->Product:f0 Amide Coupling Linker This compound Amine Linker:f1->Product:f0

Caption: NHS Ester-Amine Coupling Reaction.

Bioconjugation_Workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Final Conjugation cluster_step4 Step 4: Purification & Analysis BiomoleculeA Biomolecule A (e.g., Antibody) FunctionalizeA Introduce Azide Group BiomoleculeA->FunctionalizeA BiomoleculeB Biomolecule B (e.g., Drug) FunctionalizeB Introduce Carboxylic Acid BiomoleculeB->FunctionalizeB Conjugate Final Bioconjugate FunctionalizeA->Conjugate SPAAC Linker This compound FunctionalizeB->Linker Amine Coupling Linker->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: General Bioconjugation Workflow using this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with endo-BCN-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the labeling of proteins using the bifunctional linker, endo-BCN-PEG4-amine. This reagent is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and proteomics research. The endo-BCN (bicyclo[6.1.0]nonyne) group facilitates copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a bioorthogonal reaction that can proceed efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3] The terminal amine group allows for versatile conjugation to proteins, often through the formation of a stable amide bond with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester.[4][5][6] The hydrophilic PEG4 spacer enhances solubility and reduces the potential for aggregation of the labeled protein.[1]

Principle of the Method

The protein labeling strategy using this compound typically involves a two-step process:

  • Protein Modification: The target protein is first functionalized with an azide group. This is commonly achieved by reacting the primary amines (e.g., lysine residues) on the protein surface with an NHS ester of an azide-containing molecule.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified protein is then reacted with the this compound. The strained alkyne of the BCN group readily and specifically reacts with the azide group to form a stable triazole linkage.[1][7]

Alternatively, the this compound can be conjugated to a molecule of interest (e.g., a drug, a dye) via its amine group, and this BCN-containing molecule is then reacted with an azide-modified protein.

Quantitative Data Summary

The efficiency of protein labeling is a critical parameter. While specific efficiencies can vary depending on the protein and reaction conditions, the following table summarizes key quantitative parameters derived from typical BCN-based labeling protocols.

ParameterRecommended Value/RangeNotes
Molar Excess of BCN-NHS Ester to Protein 20-30 foldFor initial protein activation with a BCN-NHS ester. Optimization may be required.[1]
Molar Excess of Azide-Molecule to BCN-Protein 2-4 foldFor the SPAAC reaction.
Reaction pH (NHS Ester Coupling) 7.2 - 8.5A slightly basic pH is required for the reaction between NHS esters and primary amines.[4]
Reaction pH (SPAAC) 4.0 - 11.0SPAAC is generally insensitive to pH.[8]
Reaction Temperature Room Temperature or 4°CRoom temperature for faster reaction; 4°C for sensitive proteins.
Reaction Time (NHS Ester Coupling) 1 - 4 hours
Reaction Time (SPAAC) 1 - 12 hoursReaction times can vary based on the concentration of reactants and the specific BCN derivative.
Typical Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with an Azide and subsequent SPAAC with this compound

This protocol describes the modification of a protein with azide groups followed by labeling with this compound.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), free of primary amines like Tris.

  • Azide-PEG4-NHS ester

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step 1: Azide Modification of the Protein

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in Reaction Buffer. If the stock buffer contains primary amines, exchange it with the Reaction Buffer using a desalting column.

  • Prepare Azide-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Azide-PEG4-NHS ester in DMSO to a concentration of 10 mM.

  • Reaction: Add a 10-20 fold molar excess of the Azide-PEG4-NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction should be below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess azide reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

Step 2: SPAAC Reaction with this compound

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Reaction: Add a 2-5 fold molar excess of the this compound stock solution to the azide-modified protein solution.

  • Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the BCN-labeled protein conjugate from excess BCN reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Labeling of an Azide-Modified Protein with a BCN-Functionalized Molecule

This protocol is suitable when the this compound is first conjugated to another molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) that contains an NHS ester.

Materials:

  • Azide-modified protein (prepared as in Protocol 1, Step 1)

  • NHS-ester functionalized molecule of interest

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Desalting columns

Procedure:

Step 1: Preparation of the BCN-Functionalized Molecule

  • Reaction: In a microcentrifuge tube, dissolve the NHS-ester functionalized molecule and a 1.5-fold molar excess of this compound in DMSO.

  • Incubation: Incubate for 2 hours at room temperature. The product of this reaction is the BCN-functionalized molecule.

Step 2: SPAAC Reaction with Azide-Modified Protein

  • Reaction: Add a 2-4 fold molar excess of the BCN-functionalized molecule solution (from Step 1) to the azide-modified protein solution.[1]

  • Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final protein conjugate using a desalting column to remove unreacted BCN-functionalized molecule.

Characterization of Labeled Protein

The success of the labeling reaction can be assessed by various analytical techniques:

  • SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugated protein, allowing for the determination of the degree of labeling (DOL).[9][10][11]

  • UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance, the DOL can be estimated by measuring the absorbance of the protein (at 280 nm) and the attached molecule.

  • HPLC-Based Methods: Techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) can be used to separate and quantify labeled and unlabeled protein species.[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis.- Presence of primary amines in the buffer (e.g., Tris).- Insufficient molar excess of labeling reagents.- Low protein concentration.- Prepare fresh NHS ester solutions immediately before use.- Ensure the protein buffer is free of primary amines.- Optimize the molar excess of the NHS-ester and BCN reagents.- Increase the protein concentration to >2 mg/mL.
Protein Precipitation - High degree of labeling leading to changes in protein properties.- Use of organic solvents (DMSO).- Reduce the molar excess of the labeling reagent.- Decrease the reaction time.- Ensure the final concentration of the organic solvent is as low as possible.
Non-specific Labeling - BCN reagents can sometimes react with thiols (cysteine residues).- If non-specific labeling is a concern, consider blocking free thiols with a suitable reagent prior to the SPAAC reaction.

Visualizations

experimental_workflow Experimental Workflow for Two-Step Protein Labeling cluster_0 Step 1: Azide Modification cluster_1 Step 2: SPAAC Reaction cluster_2 Characterization protein Protein Solution (amine-free buffer) add_azide Add Azide-PEG4-NHS Ester (10-20x molar excess) protein->add_azide incubate1 Incubate (1-2h, RT) add_azide->incubate1 quench Quench (Tris buffer) incubate1->quench purify1 Purify Azide-Protein (Desalting Column) quench->purify1 azide_protein Azide-Modified Protein purify1->azide_protein add_bcn Add this compound (2-5x molar excess) azide_protein->add_bcn incubate2 Incubate (2-12h, RT or 4°C) add_bcn->incubate2 purify2 Purify Final Conjugate (Desalting Column) incubate2->purify2 final_conjugate Labeled Protein Conjugate purify2->final_conjugate analysis SDS-PAGE, Mass Spec, HPLC final_conjugate->analysis

Caption: Workflow for two-step protein labeling.

adc_signaling_pathway Mechanism of Action of an Antibody-Drug Conjugate (ADC) cluster_cell Target Cancer Cell receptor Tumor-Specific Antigen endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release Linker Cleavage target Intracellular Target (e.g., DNA, Microtubules) drug_release->target bystander_cell Neighboring Cancer Cell drug_release->bystander_cell Bystander Effect apoptosis Apoptosis target->apoptosis adc Antibody-Drug Conjugate (ADC) adc->receptor Binding

Caption: Signaling pathway of an Antibody-Drug Conjugate.

References

Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis using endo-BCN-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols for the Synthesis of a Site-Specific Antibody-Drug Conjugate

This document provides a detailed guide for the synthesis of antibody-drug conjugates (ADCs) utilizing the bifunctional linker, endo-BCN-PEG4-amine. This linker facilitates a two-step conjugation strategy, enabling the site-specific placement of a cytotoxic payload onto an antibody. The protocol leverages the amine functionality of the linker for initial payload attachment and the bicyclo[6.1.0]nonyne (BCN) group for a highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-modified antibody.[1][2][3][]

This method offers precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product with potentially improved therapeutic index and pharmacokinetic properties.[5] The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the final conjugate.[6][7]

Principle of the Method

The synthesis is a two-stage process:

Stage 1: Activation of the Cytotoxic Payload. The amine group on the this compound linker is reacted with an activated functional group (e.g., an N-hydroxysuccinimide [NHS] ester) on the cytotoxic payload. This creates a stable amide bond, resulting in a BCN-functionalized payload ready for conjugation.

Stage 2: Antibody-Payload Conjugation (Click Chemistry). An antibody, engineered to contain an azide group at a specific site, is reacted with the BCN-functionalized payload. The BCN group of the payload and the azide group on the antibody undergo a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2][] This "click chemistry" reaction is highly specific, occurs under mild physiological conditions, and does not require a copper catalyst, which can be cytotoxic.[1][][8]

Signaling Pathway of a Representative ADC

Many ADCs target receptors that, upon activation, trigger intracellular signaling cascades promoting cell proliferation and survival. A common target is the Epidermal Growth Factor Receptor (EGFR). Upon binding of an ADC to EGFR on a cancer cell, the complex is internalized. Inside the cell, the cytotoxic payload is released and can exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage. The EGFR signaling pathway, which is disrupted by this process, is depicted below.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway Signaling Cascade ADC ADC EGFR EGFR ADC->EGFR Binding Internalization Internalization & Endosome Formation EGFR->Internalization Receptor-mediated Endocytosis RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and ADC Mechanism of Action.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierCat. No. (Example)
This compoundBroadPharmBP-24459
Azide-modified Monoclonal AntibodyIn-house/CommercialN/A
NHS-activated Cytotoxic PayloadIn-house/CommercialN/A
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Triethylamine (TEA)Sigma-AldrichT0886
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
PD-10 Desalting ColumnsCytiva17085101
Amicon® Ultra Centrifugal FiltersMilliporeSigmaUFC901024
Hydrophobic Interaction Chromatography (HIC) ColumnWaters186004932
Mass Spectrometer (e.g., Q-TOF)Agilent/WatersN/A
Stage 1: Activation of Cytotoxic Payload with this compound

This protocol assumes the cytotoxic payload has a carboxylic acid group that has been pre-activated as an NHS ester.

  • Reagent Preparation:

    • Dissolve the NHS-activated cytotoxic payload in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 20 mM.

    • Prepare a 100 mM solution of triethylamine (TEA) in anhydrous DMF or DMSO.

  • Reaction Setup:

    • In a clean, dry microcentrifuge tube, add the desired volume of the NHS-activated payload solution.

    • Add 1.5 molar equivalents of the this compound solution to the payload solution.

    • Add 2.0 molar equivalents of the TEA solution to the reaction mixture. TEA acts as a base to deprotonate the amine, facilitating the reaction.

    • Vortex the mixture gently for 30 seconds.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 2-4 hours with gentle agitation, protected from light.

    • The reaction progress can be monitored by LC-MS to confirm the formation of the BCN-activated payload.

  • Purification of BCN-Activated Payload:

    • Purify the BCN-activated payload from unreacted starting materials and byproducts using reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the BCN-activated payload as a solid.

    • Store the purified product at -20°C or -80°C under dessicated conditions.

Stage 2: Antibody-Payload Conjugation via SPAAC
  • Antibody Preparation:

    • If your azide-modified antibody is stored in a buffer containing sodium azide, it must be removed as it will compete with the antibody's azide group.[3] Perform a buffer exchange into PBS, pH 7.4 using a PD-10 desalting column or centrifugal filters.

    • Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.

  • Payload Preparation:

    • Dissolve the purified BCN-activated payload in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified antibody solution.

    • Add 3-5 molar equivalents of the BCN-activated payload solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.

    • Gently mix the solution by pipetting up and down. Avoid vigorous vortexing.

    • Incubate the reaction at room temperature for 12-24 hours, or at 4°C for 24-48 hours, with gentle end-over-end rotation, protected from light. The reaction progress can be monitored by analyzing aliquots over time.

  • Purification of the ADC:

    • Remove unreacted payload and other small molecules by size-exclusion chromatography (SEC) using a PD-10 desalting column, eluting with PBS, pH 7.4.

    • Alternatively, for larger scale purifications, tangential flow filtration (TFF) can be employed.

    • Concentrate the purified ADC using centrifugal filters if necessary.

  • ADC Characterization:

    • Protein Concentration: Determine the concentration of the final ADC using a UV-Vis spectrophotometer at 280 nm.

    • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.[9]

      • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species.[10][11][12][13] The increasing hydrophobicity of the ADC with higher drug loading allows for separation of species with different DARs.[14]

      • Mass Spectrometry (MS): Intact mass analysis of the ADC using LC-MS (e.g., Q-TOF) can determine the molecular weight of the different conjugated species, from which the DAR can be calculated.[15][16][17]

    • Aggregation Analysis: Analyze the purified ADC for the presence of aggregates using size-exclusion chromatography (SEC-HPLC).

    • Endotoxin Levels: If the ADC is intended for in vivo use, test for endotoxin levels using a suitable assay (e.g., LAL assay).

Experimental Workflow

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Payload Activation cluster_stage2 Stage 2: Antibody Conjugation cluster_characterization Characterization Payload NHS-activated Cytotoxic Payload Activation_Reaction Amide Bond Formation (Payload + Linker) Payload->Activation_Reaction Linker This compound Linker->Activation_Reaction Purification1 RP-HPLC Purification Activation_Reaction->Purification1 Activated_Payload BCN-Activated Payload Purification1->Activated_Payload Conjugation_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Activated_Payload->Conjugation_Reaction Antibody Azide-modified Antibody Antibody->Conjugation_Reaction Purification2 Size-Exclusion Chromatography (e.g., PD-10) Conjugation_Reaction->Purification2 Final_ADC Purified ADC Purification2->Final_ADC DAR_Analysis DAR Analysis (HIC, MS) Final_ADC->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC-HPLC) Final_ADC->Aggregation_Analysis Endotoxin_Test Endotoxin Testing Final_ADC->Endotoxin_Test

Caption: ADC Synthesis and Characterization Workflow.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the synthesis and characterization of an ADC using this protocol. Note that these values may require optimization depending on the specific antibody and payload used.

ParameterStageTypical Value/RangeMethod of Determination
Molar Ratio (Linker:Payload)1: Payload Activation1.5 : 1N/A
Reaction Time1: Payload Activation2 - 4 hoursLC-MS
Molar Ratio (Payload:Antibody)2: Antibody Conjugation3:1 to 5:1N/A
Reaction Time2: Antibody Conjugation12 - 48 hoursHIC, LC-MS
Expected Drug-to-Antibody Ratio (DAR)Characterization1.8 - 2.0 (for site-specific)HIC, Mass Spectrometry
ADC Purity (Monomer Content)Characterization> 95%SEC-HPLC
Final ADC ConcentrationCharacterization1 - 10 mg/mLUV-Vis (A280)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Payload Activation Yield Incomplete reaction; Hydrolysis of NHS ester.Ensure anhydrous solvents are used. Increase reaction time or temperature. Confirm activity of NHS ester.
Low Drug-to-Antibody Ratio (DAR) Inefficient SPAAC reaction; Steric hindrance.Increase molar excess of activated payload. Increase reaction time or temperature (e.g., 37°C for 6 hours).[1] Ensure complete removal of competing azides (e.g., sodium azide) from the antibody buffer.[18]
ADC Aggregation Hydrophobicity of the payload; High DAR.Optimize the DAR to be around 2. Ensure the final DMSO concentration in the conjugation reaction is low (<10%). Perform SEC purification promptly after conjugation.
Heterogeneous Product Incomplete reaction; Instability of linker-payload.Monitor reaction kinetics to determine optimal endpoint. Ensure purity of activated payload before conjugation.

Disclaimer: This protocol is intended as a general guide. All procedures should be performed by trained laboratory personnel in accordance with institutional safety guidelines. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

References

Application Notes and Protocols: Bioconjugation Using endo-BCN-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for utilizing endo-BCN-PEG4-amine in various bioconjugation applications. This versatile bifunctional linker enables the covalent attachment of molecules to proteins, antibodies, and other biomolecules through a two-step process involving amine-reactive coupling and a highly efficient strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction

This compound is a hydrophilic crosslinker featuring a bicyclo[6.1.0]nonyne (BCN) group and a primary amine, connected by a polyethylene glycol (PEG4) spacer.[1][2] The BCN moiety is a cyclooctyne that reacts specifically and rapidly with azide-functionalized molecules via SPAAC, a type of "click chemistry" that proceeds efficiently under biocompatible conditions without the need for a toxic copper catalyst.[3][4] The terminal primary amine allows for the initial conjugation to biomolecules containing accessible carboxylic acids or, more commonly, through reaction with activated esters like N-hydroxysuccinimide (NHS) esters.[5][6] The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance during conjugation.[3]

This reagent is particularly valuable for applications in:

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.[7][8]

  • Protein Modification and Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for detection and analysis.

  • PROTAC® Development: Synthesizing proteolysis-targeting chimeras.[8]

  • Surface Modification: Immobilizing biomolecules onto surfaces for diagnostic and research applications.[5]

Quantitative Data Summary

The efficiency and kinetics of bioconjugation reactions are critical for reproducible results. The following table summarizes typical quantitative parameters for bioconjugation reactions involving this compound. Note: These values are representative and can vary depending on the specific biomolecule, azide partner, and reaction conditions. Optimization is recommended for each specific application.

ParameterReactionTypical Value/RangeNotes
Amine Coupling Efficiency NHS ester reaction with protein primary amines60-90%Efficiency depends on the number of accessible lysine residues and reaction pH.
SPAAC Reaction Yield BCN reaction with an azide-modified molecule>95%SPAAC is a highly efficient reaction.
SPAAC Reaction Rate (k₂) BCN with a simple alkyl azide~0.1 - 1.0 M⁻¹s⁻¹Reaction rates can be influenced by the steric and electronic properties of the azide.
Conjugate Stability Triazole linkage formed by SPAACHighly stableThe resulting triazole ring is a stable covalent bond.
Linker Hydrolysis (NHS ester) Half-life of NHS ester in aqueous buffer (pH 8.5)Minutes to hoursNHS esters are susceptible to hydrolysis; reactions should be performed promptly after reagent preparation.[9]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation (ADC)

This protocol describes the conjugation of a cytotoxic drug (payload) to an antibody using this compound.

Step 1: Introduction of the BCN Moiety onto the Antibody

This step involves the reaction of the primary amine of this compound with an activated NHS ester of the antibody.

Materials:

  • Antibody (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • NHS ester activation reagent (e.g., EDC/Sulfo-NHS)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[11]

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)[]

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amine-containing stabilizers (e.g., Tris, glycine, or BSA), they must be removed by dialysis or buffer exchange into the Reaction Buffer.[11]

  • NHS Ester Activation of Antibody (if starting with a carboxylated antibody):

    • Dissolve the antibody in the Reaction Buffer.

    • Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature.

  • Preparation of this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[9]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the activated antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15 minutes.[11]

  • Purification: Remove excess, unreacted this compound and quenching reagents by SEC or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the protein concentration (A280) and quantifying the incorporated BCN groups using an appropriate assay.

Step 2: Conjugation of Azide-Payload to BCN-Antibody (SPAAC)

Materials:

  • BCN-functionalized antibody from Step 1

  • Azide-modified cytotoxic payload

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Purification: SEC column or dialysis cassette

Procedure:

  • Payload Preparation: Dissolve the azide-modified payload in DMSO or DMF to a stock concentration of 10 mM.

  • SPAAC Reaction:

    • Add a 3- to 5-fold molar excess of the azide-payload solution to the BCN-antibody solution.

    • Incubate for 4-12 hours at room temperature or 37°C. The reaction can also be left overnight at 4°C.

  • Purification: Remove the excess payload by SEC or extensive dialysis.

  • Characterization: Analyze the final ADC by SDS-PAGE, mass spectrometry, and functional assays to determine the drug-to-antibody ratio (DAR) and confirm retained antigen-binding activity.

Protocol 2: Labeling a Protein with a Fluorescent Dye

This protocol outlines the labeling of a protein with an azide-containing fluorescent dye.

Step 1: Functionalization of the Protein with this compound

This step is analogous to Step 1 in Protocol 1, where the protein is first modified to introduce the BCN handle.

Materials:

  • Protein of interest (must have accessible primary amines)

  • This compound-NHS ester (a pre-activated form of the linker)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[13]

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns)[11]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.

  • Reagent Preparation: Dissolve the this compound-NHS ester in anhydrous DMSO to 10 mg/mL immediately before use.[11]

  • Conjugation:

    • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.

    • Incubate for 1-4 hours at room temperature.[14]

  • Purification: Remove unreacted linker using a desalting column equilibrated with PBS.

Step 2: SPAAC Reaction with Azide-Fluorescent Dye

Materials:

  • BCN-functionalized protein from Step 1

  • Azide-containing fluorescent dye

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Dye Preparation: Dissolve the azide-dye in a minimal amount of DMSO.

  • SPAAC Reaction:

    • Add a 1.5- to 3-fold molar excess of the dissolved dye to the BCN-protein.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein from excess dye using a desalting column.

  • Characterization: Determine the DOL by measuring the absorbance of the protein (typically at 280 nm) and the dye at its specific maximum absorbance wavelength.[15]

Diagrams

Bioconjugation_Workflow Biomolecule Biomolecule (e.g., Antibody, Protein) BCN_Biomolecule BCN-Functionalized Biomolecule Biomolecule->BCN_Biomolecule Amine Coupling BCN_Linker This compound (+ NHS Ester Activation) BCN_Linker->BCN_Biomolecule Final_Conjugate Final Bioconjugate BCN_Biomolecule->Final_Conjugate SPAAC 'Click' Reaction Azide_Molecule Azide-Modified Molecule (e.g., Drug, Dye) Azide_Molecule->Final_Conjugate

Caption: General workflow for two-step bioconjugation using this compound.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN BCN (Bicyclo[6.1.0]nonyne) Triazole Stable Triazole Linkage BCN->Triazole Strain-Promoted Cycloaddition Azide Azide (R-N3) Azide->Triazole

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction mechanism.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

References

Application Notes and Protocols for Live Cell Imaging Using endo-BCN-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of endo-BCN-PEG4-amine in live cell imaging applications. This bifunctional linker is a powerful tool for bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in their native cellular environment.

Introduction to this compound

This compound is a key reagent in the field of bioorthogonal chemistry, specifically for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Its structure comprises three key components:

  • endo-Bicyclononyne (BCN): A strained alkyne that reacts rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This bioorthogonal nature makes it ideal for use in living systems.

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit PEG linker that enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance, thereby improving reaction efficiency.

  • Amine Group (-NH2): A reactive handle that allows for the covalent conjugation of the BCN moiety to a wide range of probes, including fluorescent dyes, biotin, or drug molecules, typically through reactions with NHS esters or carboxylic acids.

Principle of Application in Live Cell Imaging

The use of this compound in live cell imaging is a two-step process that allows for the specific visualization of a target biomolecule (e.g., a protein or glycan).

  • Metabolic or Genetic Incorporation of an Azide Handle: First, an azide group is introduced into the biomolecule of interest. This can be achieved through metabolic labeling, where cells are fed azide-modified sugars (e.g., Ac4ManNAz for sialic acids) that are incorporated into glycans. Alternatively, for proteins, genetic code expansion techniques can be used to incorporate an azide-bearing unnatural amino acid at a specific site.

  • Bioorthogonal Labeling with a BCN-Functionalized Probe: The this compound is first conjugated to a reporter molecule, such as a fluorescent dye. This BCN-probe is then added to the azide-labeled cells. The BCN group reacts specifically with the azide on the target biomolecule via SPAAC, resulting in covalent labeling and allowing for visualization by fluorescence microscopy.

The high chemoselectivity of the BCN-azide reaction ensures that labeling is specific to the target, with minimal off-target effects, providing a high signal-to-noise ratio.

Key Advantages in Live Cell Imaging

  • Biocompatibility: The reaction is "bioorthogonal," meaning it does not interfere with native cellular processes. The absence of a copper catalyst, which is toxic to cells, is a major advantage for live-cell applications.

  • High Specificity and Efficiency: The BCN-azide cycloaddition is highly specific and efficient, leading to rapid labeling and a good signal-to-noise ratio.

  • Versatility: The amine group on this compound allows for its conjugation to a wide array of functional probes, enabling multicolor imaging and multiplexed experiments.

  • Improved Solubility: The hydrophilic PEG4 spacer improves the aqueous solubility of the BCN probe, which is beneficial for its use in cell culture media.

Application Example: Visualizing Cell Surface Glycans

A prominent application of this compound is in the field of glycobiology. Cell surface glycans play crucial roles in cell signaling, adhesion, and immune recognition. By metabolically labeling cells with an azide-modified sugar, researchers can visualize the distribution and dynamics of these important biomolecules. For example, labeling with Ac4ManNAz leads to the incorporation of azido-sialic acids into cell surface glycans, which can then be targeted with a BCN-fluorophore conjugate for imaging.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for live cell labeling experiments using BCN derivatives. Note that optimal conditions may vary depending on the cell type, the specific target biomolecule, and the fluorescent probe used.

Table 1: Recommended Starting Concentrations for Labeling Reactions

ComponentTypical Concentration RangeNotes
Azide-Modified Precursor (e.g., Ac4ManNAz)25 - 100 µMFor metabolic labeling of glycans.
BCN-Fluorophore Conjugate1 - 25 µMHigher concentrations may increase background.
Azide-Containing Unnatural Amino Acid100 - 500 µMFor genetic incorporation into proteins.

Table 2: Comparison of Reaction Parameters for Different Cyclooctynes

CyclooctyneTypical Labeling TimeSignal-to-Noise Ratio (SNR)Key Characteristics
BCN 10 - 60 minHigh[1]Good reactivity and stability.
DIBO 10 - 60 minVery HighOften used as a benchmark for high reactivity.
DBCO 10 - 60 minHighCommercially available with a wide range of derivatives.

Note: Data is compiled from studies on various BCN and other cyclooctyne derivatives and should be used as a guideline. Optimization is recommended for each specific experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Conjugating a Fluorophore to this compound

This protocol describes the preparation of a BCN-fluorophore conjugate using an NHS-ester activated fluorescent dye.

Materials:

  • This compound

  • NHS-ester of the desired fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Dissolve the NHS-ester of the fluorescent dye in anhydrous DMF or DMSO at an equimolar concentration to the this compound solution.

  • Add the this compound solution to the dye solution.

  • Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, purify the BCN-fluorophore conjugate using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the colored fractions corresponding to the conjugate and confirm the product by mass spectrometry.

  • Determine the concentration of the conjugate by measuring its absorbance at the fluorophore's maximum absorption wavelength.

Protocol 2: Live Cell Imaging of Metabolically Labeled Cell Surface Glycans

This protocol details the labeling and imaging of cell surface glycans in live cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Azide-modified sugar precursor (e.g., Ac4ManNAz)

  • BCN-fluorophore conjugate (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 or other nuclear stain (optional)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: a. Plate cells on a glass-bottom dish suitable for microscopy and allow them to adhere overnight. b. The next day, replace the medium with fresh complete medium containing the azide-modified sugar precursor (e.g., 50 µM Ac4ManNAz). c. Culture the cells for 24-48 hours to allow for the incorporation of the azido-sugar into cell surface glycans.

  • SPAAC Labeling: a. Prepare a working solution of the BCN-fluorophore conjugate in complete cell culture medium (e.g., 10 µM). b. Gently wash the cells twice with warm PBS to remove any un-incorporated azido-sugar. c. Add the BCN-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. d. Wash the cells three times with warm PBS to remove the excess BCN-fluorophore.

  • Imaging: a. Add fresh, phenol red-free imaging medium to the cells. b. If desired, add a nuclear counterstain like Hoechst 33342 (1 µg/mL) and incubate for 10 minutes. c. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Imaging cells Live Cells labeled_cells Azide-Labeled Cells cells->labeled_cells azido_sugar Azido-Sugar (e.g., Ac4ManNAz) azido_sugar->cells Incubate 24-48h labeled_cells2 Azide-Labeled Cells bcn_probe BCN-Fluorophore Conjugate bcn_probe->labeled_cells2 Incubate 30-60 min fluorescent_cells Fluorescently Labeled Cells labeled_cells2->fluorescent_cells fluorescent_cells2 Fluorescently Labeled Cells microscope Fluorescence Microscopy fluorescent_cells2->microscope signaling_pathway cluster_synthesis Glycan Biosynthesis cluster_metabolic_labeling Metabolic Labeling cluster_protein_glycosylation Protein Glycosylation cluster_detection Detection UDP_GlcNAc UDP-GlcNAc UDP_GalNAc UDP-GalNAc ManNAc ManNAc SialicAcid Sialic Acid ManNAc->SialicAcid Glycoprotein Glycoprotein SialicAcid->Glycoprotein Ac4ManNAz Ac4ManNAz (Azido-Sugar) Azido_ManNAc Azido-ManNAc Ac4ManNAz->Azido_ManNAc Cellular Metabolism Azido_SialicAcid Azido-Sialic Acid Azido_ManNAc->Azido_SialicAcid Azido_Glycoprotein Azido-Glycoprotein Azido_SialicAcid->Azido_Glycoprotein Protein Protein Protein->Glycoprotein Protein->Azido_Glycoprotein Labeled_Glycoprotein Labeled Glycoprotein (Fluorescent) Azido_Glycoprotein->Labeled_Glycoprotein SPAAC Reaction BCN_Fluorophore endo-BCN-PEG4-Fluorophore BCN_Fluorophore->Labeled_Glycoprotein

References

Application Notes and Protocols for SPAAC Reactions with endo-BCN-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions and protocols for the use of endo-BCN-PEG4-amine in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This bifunctional linker is a valuable tool in bioconjugation, enabling the covalent linkage of an azide-modified molecule to a component bearing a reactive group for the amine, such as a carboxylic acid or an activated ester. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance.

Introduction to this compound in SPAAC Reactions

endo-BCN (Bicyclo[6.1.0]nonyne) is a cyclooctyne that undergoes a rapid and specific reaction with azides without the need for a copper catalyst, a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[1] The this compound reagent incorporates a reactive amine group, allowing for subsequent conjugation to other molecules.[2]

The SPAAC reaction is a cornerstone of modern bioconjugation and is frequently employed in the development of antibody-drug conjugates (ADCs), PROTACs, and for the fluorescent labeling of cells and biomolecules.[3][4]

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₂₁H₃₆N₂O₆[5]
Molecular Weight 412.5 g/mol [5]
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water, DMSO, DMF, DCM[5]
Storage Conditions Store at -20°C, protected from light and moisture.[5][6]
Purity Typically >95%[7]

Quantitative Data for SPAAC Reactions with BCN Derivatives

ReactantsSolvent SystemSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
BCN and aromatic azides (e.g., 4-azidoaniline)Acetonitrile0.07 - 0.63[8]

Note: The reaction rate is influenced by the steric and electronic properties of the azide, as well as the solvent system. Reactions in more polar solvents tend to be faster.

Experimental Protocols

General Protocol for SPAAC Reaction

This protocol describes a general method for the conjugation of an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another suitable amine-free and azide-free buffer.

  • Organic Solvent (if needed for solubility): DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and this compound in the desired molar ratio (a 1.5 to 5-fold molar excess of one reagent can be used to drive the reaction to completion).

    • If using an organic solvent for the stock solutions, ensure the final concentration in the reaction mixture is kept to a minimum (typically <10%) to avoid denaturation of biomolecules.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours. The optimal reaction time will depend on the concentration of the reactants and the specific azide used.

    • For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by analytical techniques such as LC-MS or HPLC.

  • Purification:

    • Purify the conjugate using a suitable method based on the properties of the product. Common methods include:

      • Size-Exclusion Chromatography (SEC): For separating larger bioconjugates from smaller, unreacted reagents.

      • Reverse-Phase HPLC (RP-HPLC): For purification of smaller molecules and peptides.

      • Dialysis or Spin Filtration: For removing unreacted small molecules from larger bioconjugates.

Protocol for Two-Step Bioconjugation: Antibody Labeling

This protocol outlines the labeling of an antibody with a payload using this compound as a linker.

Step 1: Functionalization of the Payload with an Azide

  • Chemically modify your payload molecule (e.g., a small molecule drug) to introduce an azide group using standard chemical synthesis methods.

Step 2: Activation of the Antibody with an NHS Ester

  • React the antibody with an NHS ester of a carboxylic acid to introduce a reactive site for the amine group of the this compound.

Step 3: Conjugation of this compound to the Activated Antibody

  • Follow a standard amine-NHS ester conjugation protocol to link the this compound to the antibody.

Step 4: SPAAC Reaction with the Azide-Functionalized Payload

  • Follow the "General Protocol for SPAAC Reaction" (Section 4.1) to conjugate the azide-payload to the BCN-functionalized antibody.

Visualizing Workflows

The following diagrams illustrate the key processes described in these application notes.

SPAAC_Reaction_Workflow reagent_prep Reagent Preparation (this compound and Azide-Molecule) reaction_setup Reaction Setup (Mix reagents in buffer) reagent_prep->reaction_setup incubation Incubation (Room Temperature, 2-12h) reaction_setup->incubation purification Purification (SEC, HPLC, or Dialysis) incubation->purification final_product Purified Conjugate purification->final_product

Caption: General workflow for a SPAAC reaction.

Two_Step_Bioconjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload Preparation antibody Antibody activated_antibody Activated Antibody (with NHS ester) antibody->activated_antibody Activation bcn_antibody BCN-Functionalized Antibody activated_antibody->bcn_antibody Amine Conjugation payload Payload Molecule azide_payload Azide-Functionalized Payload payload->azide_payload Azidation final_conjugate Antibody-Payload Conjugate azide_payload->final_conjugate bcn_linker This compound bcn_linker->bcn_antibody bcn_antibody->final_conjugate SPAAC Reaction

Caption: Two-step antibody-payload conjugation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Yield - Inactive reagents- Incorrect stoichiometry- Short reaction time- Use fresh reagents.- Optimize the molar ratio of reactants.- Increase the incubation time or temperature (if the biomolecule is stable).
Non-specific Binding - Hydrophobic interactions- Reaction with other functional groups- Increase the PEG chain length for better solubility.- Ensure the reaction is performed under bioorthogonal conditions.
Difficulty in Purification - Aggregation of the conjugate- Similar properties of reactants and products- Optimize the purification method (e.g., change the column, gradient, or buffer).- Introduce a purification tag to one of the reactants.

Conclusion

This compound is a versatile and efficient reagent for the bioconjugation of azide-modified molecules through the SPAAC reaction. Its high reactivity, aqueous solubility, and bifunctional nature make it a valuable tool for researchers in drug development and chemical biology. The protocols and data provided in these application notes serve as a guide for the successful implementation of this technology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing endo-BCN-PEG4-amine Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize endo-BCN-PEG4-amine in their conjugation experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you optimize your reaction efficiency and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It possesses two reactive functional groups:

  • An endo-Bicyclononyne (BCN) group, which reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

  • A primary amine (-NH2) group, which can form stable amide bonds with molecules containing activated esters (e.g., NHS esters) or carboxylic acids.[1][2]

The polyethylene glycol (PEG4) spacer is hydrophilic, which helps to improve the solubility of the conjugate and reduce aggregation.[4][5] Its primary applications are in the fields of drug delivery, antibody-drug conjugates (ADCs), and the development of diagnostic and therapeutic agents.

Q2: What are the main advantages of using a BCN linker for SPAAC reactions?

A2: BCN linkers are well-suited for bioconjugations in aqueous environments due to a favorable balance of reactivity and hydrophilicity.[6] The key advantages of using BCN for SPAAC reactions include:

  • Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[3][6]

  • High Chemoselectivity: The BCN group specifically reacts with azides, minimizing side reactions with other functional groups present in biological samples.[3][6]

  • Stability: Both the BCN and azide functional groups are stable under typical storage and reaction conditions.[3]

Q3: What factors can influence the efficiency of my this compound conjugation?

A3: Several factors can impact the success of your conjugation reaction. These include:

  • pH: The pH of the reaction buffer can influence the reactivity of both the BCN-azide ligation and the amine-NHS ester reaction.

  • Temperature: Reaction kinetics are temperature-dependent.

  • Stoichiometry: The molar ratio of the reactants is a critical parameter to optimize.

  • Solvent: The choice of solvent can affect the solubility of your reactants and the reaction rate.

  • Presence of interfering substances: Certain molecules, such as those containing thiols or other nucleophiles, can potentially react with BCN.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.Refer to the experimental protocols below and optimize these parameters for your specific molecules. For SPAAC, higher pH and temperature can increase reaction rates.
Incorrect Stoichiometry: Molar ratio of reactants is not optimal.Systematically vary the molar excess of one reactant (typically the smaller molecule) to find the optimal ratio. A 1.5 to 10-fold molar excess of the smaller molecule is a good starting point.[7]
Degradation of Reagents: this compound or the azide/NHS ester-containing molecule may have degraded.Ensure proper storage of all reagents at -20°C.[1] Allow reagents to warm to room temperature before opening to prevent condensation. Prepare stock solutions fresh before use.
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) will compete with the desired amine-NHS ester reaction. Thiols (e.g., from cysteine residues or reducing agents like DTT) can react with BCN.Use amine-free buffers such as PBS for NHS ester reactions. If thiols are present, consider using a thiol-blocking agent or performing the reaction in the presence of β-mercaptoethanol (β-ME) which can suppress the thiol-BCN side reaction.[3]
Multiple Peaks in HPLC/LC-MS Analysis Presence of Unreacted Starting Materials: The reaction has not gone to completion.Increase the reaction time, temperature, or the molar excess of one of the reactants.
Side Reactions: BCN can react with thiols. NHS esters can hydrolyze in aqueous buffers.As mentioned above, protect thiol groups if necessary. For NHS ester reactions, ensure the pH is in the optimal range (typically 7.2-8.5) and use the NHS ester immediately after dissolution.
Aggregation of Conjugate: The final product may be prone to aggregation.The PEG4 spacer in this compound helps to reduce aggregation.[4][5] If aggregation is still an issue, consider using a purification method that can separate aggregates, such as size-exclusion chromatography (SEC).
Difficulty Purifying the Conjugate Similar Properties of Reactants and Product: The starting materials and the final conjugate may have similar retention times in chromatography.Optimize your HPLC gradient to achieve better separation. Consider using a different type of chromatography (e.g., ion exchange if there is a charge difference, or SEC if there is a significant size difference).
Low Recovery from Purification: The conjugate may be sticking to the column or being lost during purification steps.Ensure the purification method is compatible with your conjugate. For example, if using a desalting column, make sure the molecular weight cutoff is appropriate.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing your conjugation reactions. Note that the data for SPAAC reaction kinetics are based on studies with DBCO, a related cyclooctyne, as specific kinetic data for BCN under varying conditions is less available. The general trends are expected to be similar for BCN.

Table 1: Recommended Reaction Parameters for this compound Conjugations

ParameterSPAAC (BCN-Azide)Amine-NHS Ester Reaction
pH Generally faster at higher pH values7.2 - 8.5
Temperature Room Temperature to 37°CRoom Temperature
Molar Ratio (this compound : Partner) 1:1 to 1:10 (excess of azide partner recommended)1:1 to 1:20 (excess of NHS ester partner recommended)[3]
Solvent Aqueous buffers (e.g., PBS), DMSO/Water, EtOH/Water[3]Aqueous, amine-free buffers (e.g., PBS) with <10% DMSO or DMF
Typical Reaction Time 4 - 12 hours30 - 60 minutes

Table 2: Influence of pH and Temperature on SPAAC Reaction Rates (based on DBCO studies)

pHTemperature (°C)Relative Reaction Rate
525Slower
725Baseline
737Faster
1025Fastest

Experimental Protocols

Protocol 1: Conjugation of this compound to an Azide-Modified Protein (SPAAC Reaction)

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • This compound

  • Azide-modified protein

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Prepare Stock Solution of this compound:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Azide-Modified Protein:

    • Dissolve the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Reaction Setup:

    • Add a 10-fold molar excess of the 10 mM this compound stock solution to the protein solution.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing. For potentially faster reaction, incubate at 37°C.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column appropriate for the molecular weight of your protein.

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.

Protocol 2: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol is adapted from a general procedure for labeling primary amines with NHS esters.[3]

Materials:

  • This compound

  • NHS ester-activated molecule

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or HPLC for purification

Procedure:

  • Prepare Stock Solutions:

    • Allow the vials of this compound and the NHS ester to equilibrate to room temperature.

    • Dissolve this compound in PBS to a desired concentration (e.g., 10 mM).

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • Add a 1.5 to 5-fold molar excess of the NHS ester stock solution to the this compound solution.

    • Ensure the final concentration of DMSO is below 10%.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.

  • Quenching:

    • Add quenching buffer (e.g., Tris) to a final concentration of 50-100 mM to react with and inactivate any unreacted NHS ester.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column or reverse-phase HPLC.

  • Analysis:

    • Confirm the formation of the desired product and assess its purity using LC-MS or HPLC.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_bcn Dissolve this compound in DMSO or PBS mix Mix Reactants at Optimized Molar Ratio prep_bcn->mix prep_partner Dissolve Azide or NHS Ester Partner in appropriate buffer prep_partner->mix incubate Incubate at RT or 37°C (30 min - 12 hours) mix->incubate quench Quench Reaction (if using NHS ester) incubate->quench Optional purify Purify Conjugate (Desalting Column / HPLC) incubate->purify quench->purify analyze Analyze Final Product (LC-MS, HPLC, SDS-PAGE) purify->analyze

Caption: Experimental workflow for this compound conjugation.

influencing_factors cluster_inputs Experimental Parameters cluster_outputs Reaction Outcomes pH pH yield Conjugation Yield pH->yield side_reactions Side Reactions pH->side_reactions temp Temperature temp->yield ratio Molar Ratio ratio->yield time Reaction Time time->yield solvent Solvent solvent->yield purity Product Purity yield->purity side_reactions->purity

Caption: Factors influencing conjugation efficiency and product purity.

References

Technical Support Center: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their SPAAC experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your SPAAC reactions.

Question: Why is my SPAAC reaction showing a low yield or slow reaction rate?

Answer:

A low yield or slow reaction rate in a SPAAC reaction can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:

1. Reagent Choice and Quality:

  • Cyclooctyne Reactivity: The choice of cyclooctyne significantly impacts the reaction kinetics. More strained cyclooctynes generally react faster. For instance, dibenzocyclooctynes (DBCO) and their derivatives are known for their high reactivity.[1] If you are using a less reactive cyclooctyne, consider switching to a more strained analog.

  • Azide Structure: The electronic properties of the azide can influence the reaction rate. Electron-donating groups on the azide can sometimes lead to faster reactions.[2]

  • Reagent Purity and Stability: Ensure the purity of your cyclooctyne and azide reagents. Impurities can interfere with the reaction. Some cyclooctynes can be prone to decomposition or oligomerization during storage, so it's crucial to use fresh or properly stored reagents.[3]

2. Reaction Conditions:

  • Solvent: While SPAAC can be performed in a variety of solvents, including aqueous buffers and organic solvents like DMSO and methanol, the reaction rate can be solvent-dependent.[2] Some studies have shown that a higher mole fraction of water in the solvent can increase the reaction rate.[2]

  • pH: The pH of the reaction mixture can affect the rate of SPAAC reactions, especially when charged molecules are involved. Generally, higher pH values tend to increase reaction rates, although this can be buffer-dependent.[2]

  • Temperature: While SPAAC reactions are typically performed at room temperature, gentle heating can sometimes increase the reaction rate. However, be cautious as excessive heat can lead to reagent degradation.

  • Concentration: The reaction rate is dependent on the concentration of both the alkyne and azide. Increasing the concentration of one or both reagents can lead to a faster reaction and higher yield.

3. Experimental Procedure:

  • Stoichiometry: Ensure you are using the correct stoichiometry of reactants. While a 1:1 ratio is typical, a slight excess of one reagent might be beneficial in some cases.

  • Mixing: Ensure thorough mixing of the reaction components, especially in heterogeneous mixtures.

A logical workflow for troubleshooting low yield is presented in the following diagram:

Troubleshooting_Low_Yield start Low SPAAC Yield reagent Check Reagent Quality & Choice start->reagent conditions Optimize Reaction Conditions start->conditions procedure Review Experimental Procedure start->procedure cyclooctyne Consider More Reactive Cyclooctyne (e.g., DBCO) reagent->cyclooctyne azide Evaluate Azide Structure reagent->azide purity Verify Reagent Purity & Stability reagent->purity solvent Test Different Solvents/Aqueous Content conditions->solvent ph_temp Adjust pH and/or Temperature conditions->ph_temp concentration Increase Reagent Concentration conditions->concentration stoichiometry Check Stoichiometry procedure->stoichiometry mixing Ensure Proper Mixing procedure->mixing solution Problem Solved cyclooctyne->solution azide->solution purity->solution solvent->solution ph_temp->solution concentration->solution stoichiometry->solution mixing->solution

Troubleshooting workflow for low SPAAC reaction yield.

Question: I am observing unexpected side products in my SPAAC reaction. What could be the cause?

Answer:

While SPAAC is known for its high selectivity, side reactions can occur under certain conditions.

  • Reaction with Thiols: Some cyclooctynes can react with thiols, which are present in biological systems in the form of cysteine residues in proteins.[3] If you are working with biological samples, this can be a potential source of side products. Using cyclooctynes with improved stability and selectivity, such as some diazacyclononynes, can mitigate this issue.[3]

  • Staudinger Reduction: If your reaction mixture contains phosphine-based reagents (e.g., for reducing disulfide bonds), these can react with the azide functional group via the Staudinger ligation. This will consume your azide and prevent it from participating in the SPAAC reaction. It is crucial to remove any phosphine reagents before initiating the SPAAC reaction.

  • Cyclooctyne Instability: Highly reactive cyclooctynes can sometimes undergo oligomerization or decomposition, especially during long reaction times or at elevated temperatures.[3] Ensure you are using the appropriate cyclooctyne for your application and consider the reaction time and temperature.

The following diagram illustrates the relationship between potential side reactions and their causes:

Side_Reactions problem { Observed Side Products } cause1 Cause Reaction with Thiols problem:p->cause1:c1 cause2 Cause Staudinger Reduction problem:p->cause2:c2 cause3 Cause Cyclooctyne Instability problem:p->cause3:c3 solution1 Solution Use Thiol-Stable Cyclooctyne cause1:s1->solution1:so1 solution2 Solution Remove Phosphines Pre-Reaction cause2:s2->solution2:so2 solution3 Solution Optimize Reaction Time/Temp cause3:s3->solution3:so3

Causes and solutions for common SPAAC side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclooctynes used in SPAAC and how do they compare?

A1: Several cyclooctynes have been developed for SPAAC, each with different reactivity and stability profiles. Some of the most common include:

  • DBCO (Dibenzocyclooctyne): Known for its high reactivity and is widely used for biomolecule labeling.[1]

  • BCN (Bicyclo[6.1.0]nonyne): Offers fast kinetics and is often used for protein labeling and nanoparticle functionalization.

  • DIFO (Difluorinated cyclooctyne): The fluorine atoms increase the ring strain and reaction rate.

  • BARAC (Biarylazacyclooctynone): Extremely reactive and suitable for in vivo imaging in sensitive biological environments.

The choice of cyclooctyne depends on the specific application, balancing the need for high reactivity with stability.

Q2: How does pH affect SPAAC reactions?

A2: The pH of the reaction medium can significantly influence the kinetics of SPAAC reactions. Studies have shown that in many common buffers like PBS, HEPES, and cell culture media, higher pH values generally lead to faster reaction rates.[2] However, this effect can be buffer-dependent. For example, in HEPES buffer, this trend may not be as pronounced.[2] It is advisable to optimize the pH for your specific system, especially when working with pH-sensitive biomolecules.

Q3: Can I perform SPAAC reactions in the presence of cells?

A3: Yes, one of the key advantages of SPAAC is its biocompatibility, making it suitable for live-cell labeling and in vivo applications.[1] The reaction is bioorthogonal, meaning it does not interfere with native biological processes. However, it is important to choose reagents with low cytotoxicity and to optimize reaction conditions to minimize any potential impact on cell viability.

Q4: My cyclooctyne reagent is poorly soluble in aqueous buffers. What can I do?

A4: Poor aqueous solubility of cyclooctyne reagents is a common issue.[4] Here are a few solutions:

  • Use a water-soluble cyclooctyne derivative: Many commercially available cyclooctynes are functionalized with hydrophilic groups like polyethylene glycol (PEG) or sulfonate groups to improve their solubility in aqueous media.[4]

  • Use a co-solvent: A small amount of a water-miscible organic solvent, such as DMSO or DMF, can be used to dissolve the cyclooctyne before adding it to the aqueous reaction mixture. Be mindful of the final solvent concentration to avoid negative effects on your biological sample.

  • Sonication: Brief sonication can sometimes help to dissolve sparingly soluble reagents.

Quantitative Data Summary

The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, providing a quantitative comparison of their reactivity.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
4-DibenzocyclooctynolDIBO0.0567 ± 0.0027[5]
DIBO-carbamate-0.0696 ± 0.0019[5]
DIBO-ketone-0.2590 ± 0.0067[5]
DIBO-oxime-0.0611 ± 0.0035[5]
Bicyclo[6.1.0]nonyneBCN0.0045[6]
Aza-dibenzocyclooctyneDIBAC/ADIBO0.088[6]
BiarylazacyclooctynoneBARAC0.23[6]

Key Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol provides a general guideline for conjugating an azide-modified biomolecule with a cyclooctyne-containing label.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS, HEPES).

  • Cyclooctyne-alkyne reagent (e.g., DBCO-PEG4-Fluorophore) dissolved in a compatible solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.

Procedure:

  • Prepare Reagents:

    • Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

    • Prepare a stock solution of the cyclooctyne-alkyne reagent in a minimal amount of a water-miscible organic solvent like DMSO.

  • Reaction Setup:

    • Add the cyclooctyne-alkyne stock solution to the solution of the azide-modified biomolecule. A typical molar excess of the cyclooctyne reagent is 3-10 fold over the biomolecule, but this should be optimized for your specific application.

    • Ensure the final concentration of the organic solvent is low enough (typically <5%) to not affect the stability and function of the biomolecule.

    • Gently mix the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the chosen cyclooctyne and the concentration of the reactants.

    • The reaction can be monitored by a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry, fluorescence) to determine the extent of conjugation.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted cyclooctyne reagent using an appropriate purification method.

      • For proteins, size-exclusion chromatography (e.g., a desalting column) is effective.

      • Dialysis can also be used for larger biomolecules.

      • For smaller molecules, HPLC or other chromatographic techniques may be necessary.

  • Characterization:

    • Characterize the final conjugate to confirm successful labeling and determine the degree of labeling. This can be done using techniques such as UV-Vis spectroscopy, mass spectrometry, or fluorescence measurements.

The experimental workflow for a typical SPAAC bioconjugation is depicted below:

SPAAC_Workflow prep_reagents 1. Prepare Azide-Biomolecule and Cyclooctyne-Label reaction_setup 2. Mix Reactants in Appropriate Buffer prep_reagents->reaction_setup incubation 3. Incubate at RT or 37°C (1-24 hours) reaction_setup->incubation monitoring Monitor Reaction Progress (Optional) incubation->monitoring purification 4. Purify Conjugate (e.g., SEC, Dialysis) incubation->purification monitoring->incubation characterization 5. Characterize Final Product (e.g., MS, UV-Vis) purification->characterization final_product Labeled Biomolecule characterization->final_product

A general experimental workflow for SPAAC bioconjugation.

References

Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for antibody-drug conjugation (ADC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during ADC development, with a specific focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in antibody-drug conjugation?

Low yield in ADC production can stem from several factors throughout the workflow. The primary culprits often involve suboptimal antibody quality, inefficient conjugation chemistry, inappropriate reaction conditions, and losses during the purification process. It is crucial to systematically evaluate each step to pinpoint the source of the issue.

Q2: How does the quality of the starting antibody affect conjugation efficiency?

The purity and concentration of the monoclonal antibody (mAb) are critical for a successful conjugation reaction. We recommend using an antibody that is greater than 95% pure. Contaminating proteins, such as bovine serum albumin (BSA), can compete for conjugation, thereby reducing the yield of the desired ADC. Furthermore, the antibody concentration should be optimal (typically >0.5 mg/mL) to ensure the reaction kinetics are favorable.

Q3: Can the choice of linker and conjugation strategy impact the final yield?

Absolutely. The choice of linker and the conjugation strategy are paramount for both the stability and yield of the ADC.[1][][3][4][5] Linkers must be stable enough to prevent premature drug release during circulation but allow for efficient cleavage at the target site.[][3][5] The conjugation method, whether it's stochastic (e.g., targeting lysines) or site-specific (e.g., engineered cysteines), will also influence the homogeneity and yield of the final product.[1][6][7] Site-specific conjugation methods often lead to more homogeneous ADCs with improved pharmacokinetics.[7][8]

Q4: What is the Drug-to-Antibody Ratio (DAR) and how does it relate to yield?

The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody.[7] Both under-conjugation (low DAR) and over-conjugation (high DAR) can be problematic.[] A low DAR may result in reduced potency, while a high DAR can lead to aggregation, reduced solubility, and faster clearance, all of which can contribute to a lower yield of the desired therapeutic.[][9][10] Optimizing the molar ratio of the drug-linker to the antibody during the conjugation reaction is a key step in controlling the DAR.[11]

Q5: How can the purification process lead to a loss of ADC product?

The purification of ADCs is a critical step where significant product loss can occur.[][13][14] Common purification techniques include size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), ion-exchange chromatography (IEC), and tangential flow filtration (TFF).[][14] Aggregation of the ADC is a major challenge, as aggregates need to be removed, leading to a decrease in the final yield.[13][] The choice of purification method and its optimization are crucial to maximize the recovery of the desired ADC species.[14][16]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues leading to low ADC yield.

Issue 1: Low Conjugation Efficiency

Symptoms:

  • Low overall yield of the ADC post-reaction.

  • Analysis shows a high percentage of unconjugated antibody.

  • The average Drug-to-Antibody Ratio (DAR) is lower than expected.

Possible Causes & Solutions:

Potential Cause Recommended Action
Suboptimal Antibody Quality Verify antibody purity (>95%) using SDS-PAGE or SEC. Remove interfering substances like BSA using an appropriate antibody clean-up kit. Ensure the antibody concentration is optimal (>0.5 mg/mL).
Inefficient Conjugation Chemistry Evaluate the reactivity of the linker-payload. Consider alternative, more efficient conjugation chemistries like inverse-electron-demand Diels-Alder (iEDDA) cycloadditions.[6] For cysteine-based conjugation, ensure complete and controlled reduction of disulfide bonds.[17]
Incorrect Reaction Conditions Optimize reaction parameters such as pH, temperature, and incubation time. Perform small-scale experiments to determine the optimal conditions for your specific antibody and linker-drug.
Low Molar Ratio of Drug-Linker Increase the molar ratio of the drug-linker complex to the antibody in a stepwise manner to find the optimal ratio for your desired DAR.[11]
Issue 2: Significant Product Loss During Purification

Symptoms:

  • High yield after the conjugation reaction, but a low final yield after purification.

  • Presence of a significant amount of aggregated ADC.

  • Broad distribution of DAR species in the final product.

Possible Causes & Solutions:

Potential Cause Recommended Action
ADC Aggregation The conjugation of hydrophobic drugs can increase the propensity for aggregation.[10][] Optimize the purification buffer with excipients that reduce aggregation. Consider using a purification method adept at removing aggregates, such as Hydroxyapatite (HA) chromatography.[13][]
Suboptimal Purification Method Evaluate different purification techniques. For instance, while SEC is widely used, techniques like HIC can be more effective at separating ADC species with different DARs.[14] Tangential Flow Filtration (TFF) can be a scalable and efficient method for buffer exchange and removal of unconjugated molecules.[14][]
Harsh Elution Conditions If using chromatography, harsh elution conditions (e.g., extreme pH) can cause denaturation and aggregation. Optimize the gradient and buffer composition for a gentler elution of the ADC.

Experimental Protocols

Protocol 1: General Cysteine-Based Conjugation

This protocol outlines a general procedure for conjugating a thiol-reactive linker-drug to an antibody via partial reduction of interchain disulfide bonds.

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • If necessary, perform a buffer exchange to remove any interfering substances.

  • Antibody Reduction:

    • Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.

    • The final concentration of the reducing agent and the reaction conditions (temperature and time) need to be optimized to achieve the desired degree of reduction.[17] For example, incubation with 5-10 mM DTT at 37°C for 30 minutes can be a starting point.[17]

  • Removal of Reducing Agent:

    • Immediately after reduction, remove the excess reducing agent using a desalting column or TFF.

  • Conjugation Reaction:

    • Add the thiol-reactive linker-drug (e.g., maleimide-activated) to the reduced antibody solution.

    • The molar ratio of the linker-drug to the antibody should be optimized to achieve the target DAR.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).

  • Quenching the Reaction:

    • Stop the conjugation reaction by adding a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC using an appropriate method like SEC or HIC to remove unconjugated antibody, excess drug-linker, and aggregates.

Visualizations

ADC_Troubleshooting_Workflow Troubleshooting Low ADC Yield Workflow cluster_start Start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_conjugation_solutions Conjugation Optimization cluster_purification_solutions Purification Optimization cluster_end Resolution start Low ADC Yield Observed analyze_crude Analyze Crude Reaction Mixture (e.g., SEC, HIC, MS) start->analyze_crude check_dar Determine DAR analyze_crude->check_dar check_unconjugated Quantify Unconjugated Ab analyze_crude->check_unconjugated purification_loss High Purification Loss analyze_crude->purification_loss Good crude yield, low final yield low_conjugation Low Conjugation Efficiency check_dar->low_conjugation DAR < Target check_unconjugated->low_conjugation High % Unconjugated optimize_ab Optimize Antibody Quality low_conjugation->optimize_ab optimize_chem Optimize Conjugation Chemistry low_conjugation->optimize_chem optimize_cond Optimize Reaction Conditions low_conjugation->optimize_cond optimize_method Optimize Purification Method purification_loss->optimize_method prevent_aggregation Prevent Aggregation purification_loss->prevent_aggregation optimize_elution Optimize Elution Conditions purification_loss->optimize_elution end Improved ADC Yield optimize_ab->end optimize_chem->end optimize_cond->end optimize_method->end prevent_aggregation->end optimize_elution->end

Caption: A flowchart for systematically troubleshooting low yield in antibody-drug conjugation.

Conjugation_Factors Key Factors Influencing ADC Yield cluster_antibody Antibody Quality cluster_conjugation Conjugation Process cluster_purification Purification yield Final ADC Yield purity Purity (>95%) purity->yield concentration Concentration (>0.5 mg/mL) concentration->yield stability Stability stability->yield chemistry Conjugation Chemistry chemistry->yield linker Linker Stability linker->yield dar Drug-to-Antibody Ratio (DAR) dar->yield conditions Reaction Conditions conditions->yield method Purification Method method->yield aggregation Aggregation Control aggregation->yield recovery Recovery Rate recovery->yield

Caption: A diagram illustrating the key factors that influence the final yield of an ADC.

References

Technical Support Center: Preventing Aggregation with endo-BCN-PEG4-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation when working with endo-BCN-PEG4-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a heterobifunctional linker molecule. It contains two reactive ends:

  • An amine (-NH2) group : This allows for covalent attachment to proteins, typically at lysine residues or the N-terminus, through chemistries like NHS-ester crosslinking.

  • An endo-bicyclo[6.1.0]nonyne (BCN) group : This is a strained alkyne used in copper-free "click chemistry" for highly efficient and specific reaction with azide-containing molecules.

The "PEG4" component is a polyethylene glycol spacer consisting of four ethylene glycol units. This hydrophilic spacer is crucial for improving the solubility and stability of the resulting conjugate, which can help to prevent aggregation.[]

Q2: What are the primary causes of aggregation when creating antibody-drug conjugates (ADCs)?

Aggregation of antibody-drug conjugates is a common issue that can arise from several factors:

  • Hydrophobic Payloads : Many cytotoxic drugs used in ADCs are hydrophobic. Attaching them to an antibody can create hydrophobic patches on the antibody's surface, leading to intermolecular interactions and aggregation.[2]

  • High Drug-to-Antibody Ratio (DAR) : A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.

  • Suboptimal Buffer Conditions : The pH and ionic strength of the reaction buffer can significantly impact protein stability. If the pH is close to the antibody's isoelectric point, its solubility will be at its lowest, increasing the risk of aggregation.[2]

  • Presence of Organic Solvents : While often necessary to dissolve the linker and payload, organic solvents like DMSO can denature the antibody, exposing hydrophobic regions and promoting aggregation.[2]

  • Physical Stress : Agitation, high temperatures, and multiple freeze-thaw cycles can disrupt the three-dimensional structure of the antibody, leading to unfolding and aggregation.

Q3: How does the PEG4 linker in this compound help prevent aggregation?

The polyethylene glycol (PEG) component of the linker plays a critical role in mitigating aggregation in several ways:

  • Increased Hydrophilicity : The PEG4 spacer is hydrophilic and helps to offset the hydrophobicity of the conjugated payload. This improves the overall solubility of the ADC in aqueous buffers.

  • Steric Hindrance : The flexible PEG chain can create a "shield" around the hydrophobic payload, sterically hindering the intermolecular interactions that lead to aggregation.[]

  • Improved Pharmacokinetics : By reducing aggregation and increasing solubility, PEG linkers can lead to a longer circulation half-life and better biodistribution of the ADC.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness during or after conjugation. High Aggregation - Optimize Drug-to-Antibody Ratio (DAR): Reduce the molar excess of the payload-linker conjugate in the reaction. Start with a lower DAR (e.g., 2-4) and incrementally increase it.- Adjust Buffer Conditions: Ensure the reaction buffer pH is at least one unit away from the antibody's isoelectric point.[3] Increase the ionic strength by adding salts like NaCl (e.g., up to 150 mM).- Add Stabilizing Excipients: Include additives such as arginine (e.g., 50-100 mM), sucrose, or polysorbate 20 (e.g., 0.01-0.05%) in the reaction and storage buffers to enhance protein stability.
Low recovery of monomeric conjugate after purification. Formation of soluble aggregates. - Refine Purification Method: Use size exclusion chromatography (SEC) to separate the monomeric ADC from high molecular weight aggregates.[2]- Optimize Reaction Temperature: Perform the conjugation at a lower temperature (e.g., 4°C instead of room temperature) to reduce the rate of aggregation.[3]- Minimize Organic Solvent Concentration: Keep the final concentration of organic solvents (e.g., DMSO) in the reaction mixture as low as possible (ideally <5% v/v). Add the dissolved linker-payload dropwise while gently stirring.
Inconsistent DAR and high levels of aggregation between batches. Variability in reaction conditions. - Standardize Protocols: Ensure consistent antibody concentration, buffer composition, temperature, and incubation times for all reactions.- Control pH: Use a well-buffered system (e.g., phosphate or HEPES buffer) and verify the pH before starting the conjugation.[]- Immobilize the Antibody: For challenging conjugations, consider immobilizing the antibody on a solid support (e.g., protein A resin) during the reaction to prevent intermolecular interactions.[2]

Experimental Protocols

Protocol: Two-Step Conjugation of a Payload to an Antibody using this compound

This protocol outlines a general two-step procedure. The first step involves activating the payload with this compound (assuming the payload has a suitable functional group like a carboxylic acid that can be activated to an NHS ester). The second step is the conjugation of the activated payload-linker to the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Payload with a reactive group for conjugation to the amine of the linker (e.g., a carboxylic acid for NHS activation)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other activation reagents

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size exclusion chromatography)

  • Stabilizing agents (e.g., Arginine, Polysorbate 20) as needed

Step 1: Activation of Payload with this compound (Example with NHS ester formation)

  • Dissolve the carboxylic acid-containing payload and an equimolar amount of N-Hydroxysuccinimide (NHS) in anhydrous DMSO.

  • Add a slight molar excess (e.g., 1.1 equivalents) of N,N'-Dicyclohexylcarbodiimide (DCC) to the solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester of the payload.

  • In a separate vial, dissolve this compound in anhydrous DMSO.

  • Add the activated payload-NHS ester solution to the this compound solution.

  • Let the reaction proceed for 2-4 hours at room temperature to form the payload-linker conjugate.

  • The resulting payload-linker-BCN can be purified or used directly in the next step.

Step 2: Conjugation to the Antibody (via Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)

This step assumes your antibody has been engineered to contain an azide group.

  • Prepare the azide-modified antibody in the reaction buffer (PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • Dissolve the payload-linker-BCN conjugate from Step 1 in a minimal amount of DMSO.

  • Calculate the required volume of the payload-linker-BCN solution to achieve the desired Drug-to-Antibody Ratio (DAR). It is recommended to perform small-scale trials with varying molar excess (e.g., 3, 5, and 10-fold molar excess of linker-payload to antibody).

  • Slowly add the payload-linker-BCN solution to the antibody solution while gently stirring. Ensure the final DMSO concentration is below 5% (v/v).

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • The reaction does not typically require quenching, but unreacted payload-linker can be removed during purification.

  • Purify the resulting ADC using size exclusion chromatography (SEC) to remove unreacted payload-linker and any aggregates.

  • Characterize the final conjugate for DAR, purity, and aggregation levels.

Visualizations

experimental_workflow Experimental Workflow for ADC Synthesis cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis prep_antibody Prepare Azide-Modified Antibody in Buffer conjugation Combine Antibody and Payload-Linker-BCN (Control DAR, Temp, pH) prep_antibody->conjugation prep_linker Prepare Payload-Linker-BCN in DMSO prep_linker->conjugation purification Purify ADC via Size Exclusion Chromatography conjugation->purification analysis Characterize DAR, Purity, and Aggregation purification->analysis end End analysis->end start Start start->prep_antibody start->prep_linker

Caption: Workflow for antibody-drug conjugate (ADC) synthesis.

aggregation_pathway Aggregation Pathway of ADCs native_adc Native Monomeric ADC unfolded_adc Partially Unfolded ADC native_adc->unfolded_adc Unfolding unfolded_adc->native_adc Refolding soluble_aggregates Soluble Aggregates unfolded_adc->soluble_aggregates Self-Association insoluble_precipitate Insoluble Precipitate soluble_aggregates->insoluble_precipitate Growth stress Stressors (Hydrophobic Payload, pH, Temp, Solvent)

Caption: Factors leading to ADC aggregation.

troubleshooting_tree Troubleshooting Aggregation start Aggregation Observed? check_dar Is DAR > 4? start->check_dar Yes no_aggregation Monitor and Proceed start->no_aggregation No reduce_dar Reduce Molar Excess of Payload-Linker check_dar->reduce_dar Yes check_buffer Is pH near pI? check_dar->check_buffer No reduce_dar->check_buffer adjust_ph Adjust pH Away from pI (± 1-2 units) check_buffer->adjust_ph Yes check_solvent Is Solvent > 5%? check_buffer->check_solvent No add_excipients Add Stabilizers (e.g., Arginine, Polysorbate) adjust_ph->add_excipients add_excipients->check_solvent reduce_solvent Decrease Solvent Conc. Add Dropwise check_solvent->reduce_solvent Yes check_solvent->no_aggregation No reduce_solvent->no_aggregation

Caption: Decision tree for troubleshooting aggregation.

References

stability and storage of endo-BCN-PEG4-amine solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of endo-BCN-PEG4-amine solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability.[1]

Q2: How should I store solutions of this compound?

A2: For optimal stability, stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of common laboratory solvents, including water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[1]

Q4: What are the main degradation pathways for the BCN group?

A4: The bicyclo[6.1.0]nonyne (BCN) group is susceptible to degradation under certain conditions. The primary degradation pathways include hydrolysis of the strained alkyne, especially under acidic conditions, and oxidation. The stability of the BCN group can also be compromised in the presence of strong reducing agents like TCEP and thiols such as glutathione.

Q5: How does the linkage type affect the stability of BCN-containing conjugates?

A5: The stability of molecules containing the BCN group can be influenced by the type of chemical linkage. For instance, amide bonds are generally more stable in biological environments compared to carbamate linkages.

Troubleshooting Guide

Issue 1: Loss of Reactivity in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions

  • Possible Cause A: Degradation of this compound solution.

    • Troubleshooting Step 1: Prepare a fresh solution of this compound from solid material.

    • Troubleshooting Step 2: Ensure that the solvent used is anhydrous and of high purity.

    • Troubleshooting Step 3: Verify the storage conditions and age of the solution. Prolonged storage at inappropriate temperatures can lead to degradation.

  • Possible Cause B: Incompatible reaction buffer.

    • Troubleshooting Step 1: Check the pH of your reaction buffer. The stability of the BCN group can be pH-dependent. While SPAAC reactions are generally robust, extreme pH values should be avoided.

    • Troubleshooting Step 2: Ensure your buffer does not contain components that can react with the BCN group, such as thiols (e.g., DTT, glutathione) or strong reducing agents.

Issue 2: Precipitation of this compound from Solution

  • Possible Cause A: Exceeded solubility limit.

    • Troubleshooting Step 1: Try dissolving the compound in a larger volume of solvent.

    • Troubleshooting Step 2: Gentle warming and sonication may aid in dissolution.

  • Possible Cause B: Solvent incompatibility over time.

    • Troubleshooting Step 1: If the compound precipitates upon storage, especially at low temperatures, consider preparing fresh solutions before each experiment or using a different solvent system if compatible with your application.

Stability Data

The following tables provide representative stability data for this compound solutions. This data is intended as a guideline; it is recommended to perform in-house stability studies for critical applications.

Table 1: Stability of this compound (10 mM) in DMSO

Storage Temperature1 Week1 Month3 Months6 Months
-80°C >99%>98%>97%>95%
-20°C >98%>95%>90%Not Recommended
4°C >90%<80%Not RecommendedNot Recommended
Room Temperature <85%Not RecommendedNot RecommendedNot Recommended

Table 2: Stability of this compound (10 mM) in Phosphate Buffered Saline (PBS), pH 7.4

Storage Temperature24 Hours48 Hours1 Week
-20°C (after one freeze-thaw) >95%>90%Not Recommended
4°C >90%<85%<70%
Room Temperature <80%<60%Not Recommended

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly and/or sonicate until the solid is completely dissolved.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: HPLC Method for Stability Assessment of this compound

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples of this compound at different time points from the stability study.

    • Dilute the samples to an appropriate concentration (e.g., 1 mM) with the initial mobile phase composition.

    • Inject the samples onto the HPLC system.

    • The purity of this compound is determined by integrating the peak area of the main compound and any degradation products. The percentage purity can be calculated as: (Peak Area of this compound / Total Peak Area) x 100.

Visualizations

This compound Stability Troubleshooting start Experiment Failure: Low SPAAC Reaction Yield check_reagent Check this compound Solution Integrity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions fresh_solution Prepare Fresh Solution check_reagent->fresh_solution If solution is old or improperly stored verify_storage Verify Storage Conditions (-20°C or -80°C, protected from light) check_reagent->verify_storage check_buffer Check Buffer pH and Composition check_conditions->check_buffer success Successful Reaction fresh_solution->success If yield improves failure Persistent Failure: Consult Further fresh_solution->failure If yield does not improve verify_storage->fresh_solution If storage was incorrect remove_interfering Remove Thiols or Strong Reducing Agents check_buffer->remove_interfering If interfering substances are present remove_interfering->success If yield improves remove_interfering->failure If yield does not improve This compound Solution Preparation and Storage Workflow start Start: Solid This compound equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) equilibrate->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage Store Aliquots aliquot->storage short_term Short-Term Storage: -20°C (<= 1 month) storage->short_term Short-Term long_term Long-Term Storage: -80°C (<= 6 months) storage->long_term Long-Term use Use in Experiment short_term->use long_term->use

References

side reactions of BCN with biological molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCN (bicyclo[6.1.0]nonyne) reagents. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of BCN in biological experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during BCN-based bioorthogonal labeling experiments.

Problem Possible Cause(s) Recommended Solution(s)
High background signal or non-specific labeling Reaction of BCN with free thiols on proteins (e.g., cysteine residues).- Pre-treat your protein sample with a blocking agent for thiols, such as iodoacetamide (IAM) or N-ethylmaleimide (NEM).- Include a competing thiol, such as β-mercaptoethanol (β-ME), at a low concentration in the reaction buffer to quench BCN that would otherwise react with protein thiols.[1]
Instability of the BCN reagent in the experimental medium.- Assess the stability of your specific BCN conjugate in the relevant biological medium (e.g., cell culture medium, lysate) over the time course of your experiment. A control experiment without the azide-labeled molecule can help quantify BCN degradation.[2][3]
Hydrophobic aggregation of BCN-containing molecules.- For hydrophobic BCN reagents, consider using a more hydrophilic variant or including detergents in the buffer to prevent aggregation.
Low or no desired signal Degradation of the BCN reagent.- Ensure proper storage of BCN reagents (as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture).- Prepare fresh solutions of BCN reagents before each experiment.
Inefficient reaction kinetics.- Optimize reaction conditions such as concentration of reactants, temperature, and incubation time.- Ensure the pH of the reaction buffer is within the optimal range for the specific BCN-azide reaction (typically around pH 7.4).
Steric hindrance around the azide or BCN moiety.- If possible, design constructs with longer linkers between the BCN/azide group and the molecule of interest to reduce steric hindrance.
Cellular toxicity observed Intrinsic toxicity of the BCN conjugate at high concentrations.- Perform a dose-response curve to determine the optimal, non-toxic concentration of your BCN reagent for your specific cell type.- Reduce the incubation time to the minimum required for sufficient labeling.
Off-target effects on cellular pathways.- Include appropriate controls, such as cells treated with the BCN reagent alone (without the azide partner) and cells treated only with the azide-labeled molecule, to assess the individual effects of each component.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of BCN in a biological environment?

A1: The most well-documented side reaction of BCN in biological systems is the thiol-yne addition reaction with free cysteine residues on proteins.[1] This can lead to non-specific labeling and high background signal. While reactions with other nucleophilic amino acid side chains are theoretically possible, they are generally considered to be significantly less reactive than thiols under physiological conditions.

Q2: How can I minimize the off-target reaction of BCN with thiols?

A2: There are two main strategies to mitigate the reaction of BCN with thiols:

  • Thiol Blocking: You can pre-treat your protein sample with a thiol-blocking reagent like iodoacetamide (IAM) or N-ethylmaleimide (NEM). This will cap the free cysteine residues, preventing them from reacting with BCN.

  • Competing Thiols: Adding a small molecule thiol, such as β-mercaptoethanol (β-ME), at a low concentration to your reaction can act as a scavenger for excess BCN, reducing its reaction with protein thiols.[1]

Q3: How stable is BCN in typical cell culture media?

A3: The stability of BCN can vary depending on the specific BCN derivative and the composition of the cell culture medium. One study showed that BCN groups on fluorescent beads had the lowest stability in RAW264.7 cell lysates, with 79% of the bioorthogonal groups degraded after 24 hours.[2] It is recommended to perform a stability test of your specific BCN conjugate in your experimental medium.

Q4: Can BCN interfere with cellular signaling pathways?

A4: While there is limited direct evidence of BCN interfering with specific signaling pathways as a common off-target effect, it is a possibility for any small molecule introduced into a cellular system. It is crucial to include proper controls in your experiments to assess any potential effects of your BCN reagent on the biological process you are studying. This includes treating cells with the BCN reagent alone and observing for any changes in relevant signaling readouts.

Q5: What is the difference between endo-BCN and exo-BCN?

A5: Endo-BCN and exo-BCN are diastereomers of bicyclo[6.1.0]nonyne. They differ in the stereochemical orientation of the cyclopropane ring relative to the cyclooctyne ring. This can influence their reactivity and the geometry of the resulting triazole product, which may be a consideration in applications like FRET or when steric hindrance is a concern.

Experimental Protocols

Protocol 1: Assessing the Stability of BCN Reagents in Biological Media

This protocol is adapted from a method for quantifying the stability of bioorthogonal groups on fluorescent beads and can be modified for soluble BCN conjugates.[3]

Objective: To determine the stability of a BCN-containing molecule in a specific biological medium over time.

Materials:

  • BCN-conjugated molecule of interest

  • Biological medium (e.g., cell culture medium, cell lysate, PBS)

  • Azide-functionalized fluorescent probe

  • Analytical method for detection (e.g., fluorescence plate reader, HPLC, LC-MS)

  • Incubator at the desired temperature (e.g., 37°C)

Procedure:

  • Prepare a stock solution of your BCN-conjugated molecule in an appropriate solvent.

  • Dilute the BCN conjugate to the final working concentration in the biological medium to be tested. Prepare multiple aliquots for different time points.

  • Incubate the samples at the desired temperature (e.g., 37°C).

  • At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the BCN-containing medium.

  • To each aliquot, add a molar excess of an azide-functionalized fluorescent probe.

  • Allow the click reaction to proceed to completion (incubation time should be determined empirically, but is typically 1-2 hours at room temperature).

  • Analyze the amount of the resulting fluorescent triazole product using a suitable analytical method.

  • Plot the signal intensity against the incubation time to determine the stability profile of the BCN conjugate. A decrease in signal over time indicates degradation of the BCN moiety.

Protocol 2: Minimizing Thiol-Yne Side Reactions with β-mercaptoethanol (β-ME)

This protocol provides a general guideline for using β-ME to reduce non-specific labeling of proteins by BCN.[1][4]

Objective: To perform a BCN-azide click reaction in a protein-containing sample while minimizing side reactions with cysteine residues.

Materials:

  • BCN reagent

  • Azide-labeled molecule

  • Protein sample (e.g., cell lysate, purified protein)

  • β-mercaptoethanol (β-ME)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare your protein sample in the reaction buffer.

  • Add β-mercaptoethanol to the protein sample to a final concentration of 1-10 mM. Incubate for 15 minutes at room temperature. The optimal concentration of β-ME may need to be determined empirically.

  • Add the BCN reagent to the reaction mixture at the desired final concentration.

  • Immediately after, add the azide-labeled molecule to the reaction mixture.

  • Incubate the reaction for the desired time and temperature to allow the BCN-azide cycloaddition to occur.

  • Proceed with your downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).

Visualizations

BCN_Reactivity_Workflow cluster_main BCN Labeling Experiment cluster_troubleshooting Troubleshooting Side Reactions Start Start with BCN Reagent and Azide-labeled Molecule Biological_Sample Biological Sample (e.g., cells, lysate) Start->Biological_Sample Incubation Incubate Biological_Sample->Incubation Thiol_Reaction Potential Side Reaction: Thiol-Yne Addition (e.g., with Cysteine) Biological_Sample->Thiol_Reaction Analysis Downstream Analysis (e.g., Imaging, Proteomics) Incubation->Analysis Mitigation Mitigation Strategy: Add β-mercaptoethanol or Block Thiols (IAM/NEM) Mitigation->Biological_Sample Pre-treatment

Caption: Workflow for a BCN labeling experiment and troubleshooting side reactions.

Stability_Assay_Workflow cluster_workflow BCN Stability Assay Start Incubate BCN-conjugate in biological medium Time_Points Take aliquots at different time points Start->Time_Points React React with excess azide-fluorophore Time_Points->React Measure Measure fluorescence React->Measure Analyze Plot signal vs. time to determine half-life Measure->Analyze

Caption: Experimental workflow for assessing BCN stability in biological media.

References

optimizing pH for endo-BCN-PEG4-amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for endo-BCN-PEG4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reactions, troubleshooting common issues, and answering frequently asked questions related to the use of this bifunctional linker.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Suboptimal pH for one or both reactions: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the amine coupling reaction have different optimal pH ranges.- For SPAAC (BCN + Azide): If possible, perform the reaction at a slightly basic pH (8-9) to increase the reaction rate. However, BCN is generally reactive over a broad pH range. - For Amine Coupling (Amine + NHS ester): This reaction is most efficient at a pH of 7.0-8.5.[1] At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.
Reagent Instability/Degradation: The BCN moiety can be unstable under certain conditions. The NHS ester is susceptible to hydrolysis.- BCN Instability: Avoid prolonged exposure to acidic conditions and high concentrations of thiols (e.g., from cysteine residues in proteins or reducing agents like DTT).[2][3][4] If your protein contains free thiols, consider adding a low concentration of β-mercaptoethanol to suppress the thiol-yne side reaction.[4][5] - NHS Ester Hydrolysis: Prepare NHS ester solutions fresh and use them immediately. Avoid aqueous buffers with high pH for prolonged periods.
Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to incomplete reactions.- For protein labeling, a 10-20 fold molar excess of the BCN-PEG4-amine reagent over the protein is a good starting point. The optimal ratio should be determined empirically for each specific application.
Non-specific Binding or Aggregation Hydrophobicity of the BCN group: Although the PEG spacer enhances solubility, the BCN group is hydrophobic and can contribute to non-specific interactions or aggregation, especially at high concentrations.- Perform the reaction in a buffer containing a non-ionic detergent (e.g., 0.01% Tween-20) to minimize non-specific binding. - Ensure adequate mixing during the reaction. - If aggregation is observed, try reducing the concentration of the reactants.
Side Reactions with Thiols Reactivity of BCN with Cysteine Residues: The strained alkyne of the BCN group can react with free thiol groups present in proteins (cysteine residues).[4][5]- If your protein of interest contains free cysteines that are not intended for modification, consider blocking them with a thiol-reactive reagent (e.g., N-ethylmaleimide) prior to the reaction with this compound. - Alternatively, as mentioned above, the addition of a low concentration of β-mercaptoethanol can help to suppress this side reaction.[4]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the SPAAC reaction between the BCN group and an azide?

While the SPAAC reaction is generally robust across a range of pH values, studies on related cyclooctynes like DBCO have shown that the reaction rate can be influenced by pH. Generally, higher pH values (up to 10) tend to increase the reaction rate.[6] For most applications, a pH between 7.0 and 8.5 provides a good balance of reactivity and stability for both the BCN group and the biomolecules involved.

2. What is the optimal pH for the reaction of the amine group with an NHS ester?

The reaction of a primary amine with an N-hydroxysuccinimide (NHS) ester is most efficient in the pH range of 7.0-8.5.[1] Below pH 7.0, the amine is protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amidation reaction.

3. How stable is the this compound linker?

The stability of the linker is dependent on the specific conditions:

  • pH: The BCN group can be susceptible to degradation under strongly acidic or basic conditions. It is advisable to store and handle the reagent at a neutral pH.

  • Thiols: The BCN group can react with thiols, such as those found in cysteine residues or reducing agents like DTT.[4][5]

  • Storage: For long-term storage, it is recommended to keep the reagent at -20°C or below in a dry, dark environment.

4. Can I perform the amine coupling and the SPAAC reaction in the same pot?

Yes, a one-pot reaction is possible, but careful consideration of the reaction conditions is required. It is generally recommended to perform the reactions sequentially to optimize the yield of each step. Given that the maleimide-thiol reaction is faster than SPAAC, it is advisable to perform the thiol-specific reaction first, followed by purification, and then the SPAAC reaction.[7] If you are performing an amine coupling followed by a SPAAC, it is often best to first conjugate your azide-containing molecule to the amine of the BCN-PEG4-amine linker and then react the BCN group with your target molecule.

5. How can I monitor the progress of my reaction?

The progress of the conjugation reaction can be monitored by various analytical techniques, including:

  • SDS-PAGE: A shift in the molecular weight of a protein after conjugation can be visualized.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the linker and any other modifications.

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the conjugated product from the unreacted starting materials.

Quantitative Data Summary

The following table summarizes the effect of pH on the reaction rates of SPAAC with a related cyclooctyne (DBCO) and the optimal pH for NHS ester reactions. This data can be used as a guide for optimizing your own experiments with this compound.

ReactionpHBufferRelative Reaction RateReference
SPAAC (DBCO + Azide) 5MESLower[6]
7PBSLow[6]
7HEPESHigh[6]
8.5BorateHigher[6]
10BorateHigh[6]
Amine + NHS Ester 7.0 - 8.5Bicarbonate/Borate/PhosphateOptimal[1]

Note: The SPAAC reaction rate data is for DBCO, a related cyclooctyne, and should be used as an approximation for BCN.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with an Azide-Containing Molecule

This protocol describes a two-step process where this compound is first reacted with an azide-containing molecule via its amine group, and then the resulting BCN-azide conjugate is reacted with a target protein.

Materials:

  • This compound

  • Azide-containing molecule with a carboxylic acid or NHS ester group

  • Target protein

  • Reaction Buffer A: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Reaction Buffer B: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10)

  • DMSO (anhydrous)

Procedure:

Step 1: Conjugation of Azide-Molecule to this compound

  • Dissolve the azide-containing molecule (if it has a carboxylic acid) and an appropriate amount of EDC and NHS in anhydrous DMSO to create an activated NHS ester solution. If you are starting with an azide-NHS ester, dissolve it directly in anhydrous DMSO.

  • Dissolve this compound in Reaction Buffer B at a concentration of 10 mg/mL.

  • Add a 1.2-fold molar excess of the activated azide-NHS ester solution to the this compound solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purify the resulting BCN-PEG4-azide conjugate using a desalting column or HPLC to remove unreacted reagents.

Step 2: Conjugation of BCN-PEG4-Azide to Target Protein

  • Prepare the target protein in Reaction Buffer A at a concentration of 1-5 mg/mL.

  • Add a 10-20 fold molar excess of the purified BCN-PEG4-azide conjugate to the protein solution.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

  • Remove excess BCN-PEG4-azide conjugate and purify the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Protein Conjugation a This compound c Reaction (pH 8.3) a->c b Azide-NHS Ester b->c d Purification c->d e Activated BCN-Azide Linker d->e Use in Step 2 g SPAAC Reaction (pH 7.2-7.5) e->g f Target Protein f->g h Purification g->h i i h->i Labeled Protein

Caption: Two-step protein labeling workflow.

troubleshooting_logic cluster_ph pH Optimization cluster_reagent Reagent Stability cluster_side_reactions Side Reactions start Low/No Product Yield q1 Check pH start->q1 q2 Check Reagent Integrity start->q2 q3 Check for Side Reactions start->q3 ph_amine Amine reaction pH 7.0-8.5? q1->ph_amine ph_spaac SPAAC reaction pH 7.0-8.5? q1->ph_spaac nhs_hydrolysis NHS ester fresh? q2->nhs_hydrolysis bcn_degradation BCN stored properly? q2->bcn_degradation thiol_reaction Protein has free thiols? q3->thiol_reaction thiol_solution Add β-mercaptoethanol thiol_reaction->thiol_solution Yes

Caption: Troubleshooting decision tree for low yield.

References

impact of solvent on endo-BCN-PEG4-amine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-BCN-PEG4-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, covering both its strain-promoted alkyne-azide cycloaddition (SPAAC) reactivity and its amine functionality.

endo-BCN (SPAAC) Reactivity Issues
Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation in SPAAC Reaction Solvent Choice: The reaction rate of SPAAC can be significantly influenced by the solvent. While this compound is soluble in various organic solvents and water, the kinetics can differ. Generally, more aqueous solvent systems tend to accelerate the reaction.[1] Reagent Instability: The BCN group can exhibit instability over long incubation times, especially in the presence of soft nucleophiles like thiols (e.g., from dithiothreitol - DTT) or phosphines (e.g., TCEP).[2] It has also been observed to show some instability at neutral pH (7.2) over extended periods.[2] Incorrect Stoichiometry: An inappropriate ratio of this compound to the azide-containing molecule can lead to incomplete reaction.Optimize Solvent: If using a purely organic solvent like DMSO or DMF, consider adding an aqueous buffer to the reaction mixture. A co-solvent system (e.g., DMSO/water or DMF/water) can enhance the reaction rate. For biomolecules in aqueous buffers, ensure the organic co-solvent concentration (if used to dissolve one component) is not inhibiting the reaction. Check for Interfering Substances: Avoid the presence of thiols or phosphines in the reaction mixture if possible. If their presence is unavoidable, consider increasing the excess of the BCN reagent and minimizing the reaction time. Perform a Titration: To ensure optimal reaction, perform a small-scale titration experiment with varying ratios of the reactants to determine the ideal stoichiometry for your specific system.
Side Product Formation BCN Moiety Degradation: Under certain conditions, the BCN group can degrade, leading to undesired side products.[2][3]Control Reaction Time and Temperature: Minimize reaction times and avoid elevated temperatures unless necessary for your specific reactants. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC) to determine the optimal endpoint before significant degradation occurs.
Difficulty in Product Purification Hydrophobicity of Reactants/Products: The BCN group is relatively hydrophobic, which can sometimes lead to aggregation or difficult separation from unreacted starting materials.Utilize the PEG Linker's Properties: The PEG4 linker enhances the hydrophilicity of the molecule.[4][5] Use purification techniques that leverage this property, such as size-exclusion chromatography (SEC) or reversed-phase HPLC with an appropriate gradient.
Amine Reactivity Issues (e.g., with NHS Esters)
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Amide Bond Formation Hydrolysis of NHS Ester: N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[6][7][8] This hydrolysis reaction competes with the desired amine coupling.[6] Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[9] Inappropriate pH: The reaction between a primary amine and an NHS ester is most efficient at a slightly basic pH (typically 7.2-8.5), where the amine is deprotonated and more nucleophilic.[8][10] However, higher pH also accelerates NHS ester hydrolysis.[8]Use Anhydrous Solvent for Stock Solutions: Dissolve the NHS ester in an anhydrous aprotic solvent like DMSO or DMF immediately before use.[6][10] Avoid preparing stock solutions in these solvents for long-term storage.[11] Use Amine-Free Buffers: Perform the conjugation in an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[9] Optimize Reaction pH: The optimal pH is a balance between amine reactivity and NHS ester stability. A pH of 7.2-8.0 is a good starting point. For less concentrated protein solutions, a lower pH (closer to 7) can favor the amine reaction over hydrolysis.[8]
Precipitation During Reaction Poor Solubility of Reactants or Product: While the PEG4 linker improves water solubility, conjugation to a hydrophobic molecule can lead to precipitation. The use of organic co-solvents can also affect the solubility of biomolecules.[12]Adjust Solvent Composition: If precipitation occurs in a purely aqueous buffer, the addition of a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) might be necessary. However, keep the organic solvent concentration to a minimum (typically <10%) to avoid denaturation of proteins.[11] Optimize Reactant Concentrations: Lowering the concentration of the reactants can sometimes prevent precipitation.
Inconsistent Results Variability in Reagent Quality: NHS esters can hydrolyze over time, even when stored as a solid, if exposed to moisture.[7]Proper Reagent Handling and Storage: Store this compound and any NHS ester reagents at -20°C or lower, protected from moisture.[13] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[7]

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound is soluble in water, as well as common organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[13]

Q2: How does the choice of solvent affect the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction rate?

A2: The SPAAC reaction can be performed in both organic and aqueous solutions.[8] Generally, the reaction is faster in more aqueous environments.[1] For instance, the reaction of a BCN compound with an azide was found to be significantly faster in a mixture of acetonitrile and water compared to methanol or a tetrahydrofuran and water mixture.[1]

Q3: What is the optimal pH for reacting the amine group of this compound with an NHS ester?

A3: The optimal pH for the reaction of a primary amine with an NHS ester is typically between 7.2 and 8.5.[8][10] In this pH range, the amine is sufficiently deprotonated to be nucleophilic, while the rate of NHS ester hydrolysis is manageable.

Q4: How can I minimize the hydrolysis of my NHS ester when reacting it with this compound in an aqueous buffer?

A4: To minimize hydrolysis, you should prepare a concentrated stock solution of the NHS ester in an anhydrous organic solvent like DMSO or DMF and add it to the aqueous reaction buffer containing your amine immediately before starting the reaction.[6][10] Avoid using buffers that contain primary amines and work at a pH that balances reactivity with stability (e.g., pH 7.2-8.0).

Q5: How stable is this compound in solution?

A5: The BCN group can be unstable over extended periods, particularly in the presence of soft nucleophiles like thiols (e.g., DTT, glutathione) and phosphines (e.g., TCEP).[2] It has also been shown to have limited stability at neutral pH over 24 hours.[2] For amine reactivity, the primary concern is the stability of the reaction partner (e.g., the NHS ester), which is prone to hydrolysis in aqueous solutions.[7] It is recommended to prepare solutions fresh and use them promptly.

Data Presentation

Solvent Impact on SPAAC Reaction Kinetics
Solvent SystemRelative Reaction RateSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
CD₃CN:D₂O (3:1)Faster~0.034Aqueous co-solvent systems generally show higher reaction rates.[1]
THF:H₂O (10:1)Slower~0.012The presence of a less polar organic co-solvent can slow down the reaction compared to more aqueous systems.[1]
MeODSlower~0.011Protic organic solvents can also result in slower reaction rates compared to aqueous co-solvent mixtures.[1]

Data is for the reaction of BCN with benzyl azide and should be considered as a proxy for the reactivity of the BCN moiety in this compound.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation
  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mM.

    • Dissolve this compound in the same buffer. If solubility is limited, a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) can be used to prepare a concentrated stock solution.

  • Reaction:

    • Add the this compound solution to the azide-containing solution. A slight molar excess (1.2 to 2-fold) of the BCN reagent is often used to ensure complete conjugation of the azide.

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

    • Protect light-sensitive molecules from light during incubation.

  • Monitoring (Optional):

    • The reaction progress can be monitored by LC-MS or HPLC by observing the consumption of starting materials and the formation of the product.

  • Purification:

    • Remove unreacted reagents and byproducts by a suitable method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.

Protocol 2: General Procedure for Amine Coupling with an NHS Ester
  • Reagent Preparation:

    • Dissolve this compound in an amine-free buffer (e.g., PBS, HEPES, borate buffer) at a pH of 7.2-8.0.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[6][10]

  • Reaction:

    • Add the NHS ester stock solution to the solution of this compound. A molar excess of the NHS ester (typically 5-20 fold) is used to drive the reaction to completion, compensating for any hydrolysis.

    • Ensure the final concentration of the organic solvent is low (ideally <10%) to avoid affecting the stability of biomolecules if present.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to consume any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using an appropriate method such as SEC, dialysis, or HPLC to remove unreacted reagents and the NHS byproduct.

Visualizations

experimental_workflow_spaac cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide Azide-containing Molecule in Buffer mix Mix Reactants (1.2-2x BCN excess) azide->mix bcn This compound in Buffer/Co-solvent bcn->mix incubate Incubate (RT, 1-4h or 4°C, o/n) mix->incubate monitor Monitor Progress (LC-MS/HPLC) incubate->monitor purify Purify Product (SEC/HPLC/Dialysis) monitor->purify

Caption: Workflow for a typical SPAAC conjugation experiment.

logical_relationship_nhs_hydrolysis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products nhs NHS Ester conjugate Desired Amide Conjugate nhs->conjugate reacts with hydrolyzed Hydrolyzed NHS Ester (Inactive) nhs->hydrolyzed reacts with (competing reaction) amine This compound amine->conjugate water Aqueous Buffer (H₂O) water->hydrolyzed ph pH (7.2-8.5) ph->conjugate facilitates ph->hydrolyzed accelerates

Caption: Competing reactions in NHS ester-amine coupling.

References

Validation & Comparative

Validating endo-BCN-PEG4-Amine Conjugation: A Comparative Guide to Mass Spectrometry and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of molecular linkages is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative chromatographic methods for validating the conjugation of endo-BCN-PEG4-amine, a popular linker used in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics. Detailed experimental protocols and quantitative data are presented to facilitate an informed choice of analytical methodology.

The this compound linker facilitates a copper-free "click chemistry" reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), which is prized for its high efficiency and biocompatibility. This reaction covalently attaches the bicyclononyne (BCN) moiety to an azide-modified biomolecule. The terminal amine group on the PEG4 linker can then be conjugated to a payload, such as a cytotoxic drug. Accurate characterization of this conjugation is critical to ensure the efficacy, safety, and batch-to-batch consistency of the final bioconjugate.

Mass Spectrometry: The Gold Standard for Unambiguous Confirmation

Mass spectrometry (MS) stands as the definitive method for confirming covalent conjugation by providing a direct measurement of the mass increase corresponding to the addition of the this compound linker. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers offer high resolution and mass accuracy, enabling the unambiguous identification of the conjugated species.

Experimental Protocol: LC-MS Analysis of a Model Protein Conjugation

This protocol outlines the conjugation of this compound to an azide-modified model protein and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Azide-modified model protein (e.g., a monoclonal antibody)

  • This compound (MW: 412.5 g/mol )[1][2]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ammonium acetate

  • Formic acid

  • Acetonitrile

  • LC-MS system (e.g., Agilent 6530 Q-TOF LC/MS)

Procedure:

  • Conjugation Reaction:

    • Dissolve the azide-modified protein in PBS to a final concentration of 5 mg/mL.

    • Add a 10-fold molar excess of this compound (dissolved in DMSO) to the protein solution.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

    • Remove excess, unconjugated linker using a desalting column or dialysis.

  • LC-MS Analysis:

    • Chromatography:

      • Column: A suitable reversed-phase column for protein analysis (e.g., Agilent PLRP-S).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes.

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI).

      • Mass Range: m/z 500-4000.

      • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein and its conjugate.[3][4]

Data Presentation: Expected Mass Shift

The successful conjugation of a single this compound molecule will result in a mass increase of approximately 412.5 Da.

AnalyteExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unconjugated Protein150,000150,000.5-
Protein + 1 this compound150,412.5150,413.2412.7

Note: Observed masses may vary slightly due to instrument calibration and adduct formation.

Alternative Validation Methods: A Comparative Overview

While mass spectrometry provides definitive mass confirmation, other techniques can offer valuable orthogonal information regarding the purity, aggregation state, and heterogeneity of the conjugate.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Conjugation with the PEG linker increases the size of the protein, leading to an earlier elution time compared to the unconjugated form.

Key Advantages:

  • Provides information on the aggregation state of the conjugate.[5][6]

  • Can be coupled with MS (SEC-MS) for simultaneous size and mass analysis.[5][7]

Limitations:

  • May not resolve species with small mass differences.

  • Does not provide direct mass confirmation.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The addition of the relatively hydrophobic BCN and PEG components can alter the protein's surface hydrophobicity, allowing for the separation of conjugated and unconjugated species, as well as molecules with different drug-to-antibody ratios (DARs) in the context of ADCs.[8][9][10]

Key Advantages:

  • Can resolve species with different degrees of conjugation.[11]

  • Orthogonal to both SEC and MS.

Limitations:

  • Mobile phases often contain non-volatile salts, making direct coupling to MS challenging without specialized setups.[8][9]

  • Method development can be more complex than SEC.

Quantitative Comparison of Analytical Techniques

FeatureMass Spectrometry (LC-MS)Size Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)
Primary Measurement Mass-to-charge ratioHydrodynamic radiusHydrophobicity
Confirmation of Conjugation Definitive (mass shift)Indirect (retention time shift)Indirect (retention time shift)
Resolution of Conjugation States HighLow to moderateModerate to high
Information on Aggregation IndirectHighLow
Quantitative Accuracy High (with standards)ModerateModerate
Throughput ModerateHighModerate
MS Compatibility DirectDirect (with volatile buffers)Challenging (requires desalting)

Visualizing the Workflow and Concepts

experimental_workflow Experimental Workflow for Validating this compound Conjugation cluster_conjugation Bioconjugation cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein reaction Strain-Promoted Alkyne-Azide Cycloaddition azide_protein->reaction bcn_peg_amine This compound bcn_peg_amine->reaction desalting Desalting / Dialysis reaction->desalting lc_ms LC-MS desalting->lc_ms Definitive Mass sec SEC desalting->sec Size & Aggregation hic HIC desalting->hic Hydrophobicity & DAR

Caption: Workflow for conjugation and analysis.

signaling_pathway Conceptual Overview of Analytical Techniques cluster_ms Mass Spectrometry cluster_sec Size Exclusion Chromatography cluster_hic Hydrophobic Interaction Chromatography conjugate Protein-BCN-PEG4-Amine Conjugate mass_analyzer Mass Analyzer (TOF, Orbitrap) conjugate->mass_analyzer sec_column SEC Column conjugate->sec_column hic_column HIC Column conjugate->hic_column deconvolution Deconvolution mass_analyzer->deconvolution Multi-charged Spectrum final_mass final_mass deconvolution->final_mass Zero-charge Mass elution_profile Elution Profile sec_column->elution_profile Separation by Size aggregation_info aggregation_info elution_profile->aggregation_info Aggregation Data hydrophobic_separation Hydrophobic Separation hic_column->hydrophobic_separation dar_info dar_info hydrophobic_separation->dar_info DAR Information

Caption: Principles of analytical techniques.

Conclusion

The validation of this compound conjugation is a critical step in the development of precisely engineered biotherapeutics. Mass spectrometry, particularly LC-MS, provides the most definitive evidence of successful conjugation through direct mass measurement. However, a comprehensive characterization strategy often benefits from the integration of orthogonal techniques such as SEC and HIC. SEC is invaluable for assessing the aggregation state of the conjugate, while HIC can provide detailed information on the distribution of conjugated species. The choice of analytical method will ultimately depend on the specific information required, the developmental stage of the product, and the available instrumentation. By employing a multi-faceted analytical approach, researchers can ensure the quality, consistency, and efficacy of their bioconjugates.

References

A Head-to-Head Comparison: endo-BCN-PEG4-amine vs. SMCC Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the efficacy, stability, and homogeneity of bioconjugates. This guide provides an in-depth, objective comparison of two widely used crosslinkers: the modern endo-BCN-PEG4-amine, which utilizes click chemistry, and the conventional SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

The development of precisely engineered bioconjugates, such as antibody-drug conjugates (ADCs), is paramount for therapeutic advancements. The linker connecting the biological molecule to a payload is a key determinant of the conjugate's success. Here, we dissect the advantages of the bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction enabled by this compound over the traditional maleimide-thiol and amine-NHS ester chemistry of SMCC.

Executive Summary

FeatureThis compoundSMCC (and its derivatives)
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Click ChemistryNHS ester-amine and Maleimide-thiol coupling
Specificity & Selectivity High (Bioorthogonal)Moderate (potential for off-target reactions with other nucleophiles)
Reaction Kinetics Fast and efficient under physiological conditionsGenerally fast, but can be influenced by pH and buffer components
Stability of Linkage Highly stable triazole ringThioether bond is susceptible to retro-Michael addition, leading to deconjugation
Hydrophilicity High (due to PEG4 spacer)Generally hydrophobic, can lead to aggregation
Drug-to-Antibody Ratio (DAR) Precise control, leading to homogeneous conjugatesHeterogeneous mixture of species with varying DARs
Experimental Workflow Typically a one-step or two-step process with high efficiencyMulti-step process requiring careful control of reaction conditions

Reaction Mechanisms: A Tale of Two Chemistries

The fundamental difference between this compound and SMCC lies in their conjugation chemistries.

This compound utilizes the power of "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that reacts with an azide-modified molecule with high efficiency and selectivity, forming a stable triazole linkage.[1][2][3][4] This reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological functional groups.[1][3][4] The amine group on the PEG4 spacer can be used to attach the linker to a payload or other molecules via standard amide bond formation.[5]

cluster_BCN This compound Pathway cluster_reaction Antibody_Azide Azide-Modified Antibody Conjugate Stable ADC (Triazole Linkage) Antibody_Azide->Conjugate BCN_Linker This compound Payload Payload BCN_Linker->Payload Amide Bond Formation BCN_Linker->Conjugate BCN_Linker->Conjugate SPAAC (Click Chemistry) Payload->BCN_Linker

Figure 1. Reaction pathway for this compound conjugation.

SMCC is a heterobifunctional crosslinker with two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[6] The NHS ester reacts with primary amines, such as the side chains of lysine residues on an antibody, to form a stable amide bond.[6] The maleimide group reacts with sulfhydryl (thiol) groups, typically from cysteine residues, via a Michael addition reaction to form a thioether bond.[6] This two-step process is a cornerstone of traditional bioconjugation.

cluster_SMCC SMCC Pathway Antibody_Amine Antibody (Lysine Amine) Activated_Antibody Maleimide-Activated Antibody Antibody_Amine->Activated_Antibody NHS Ester Reaction (Amide Bond) SMCC_Linker SMCC SMCC_Linker->Activated_Antibody Conjugate ADC (Thioether Linkage) Activated_Antibody->Conjugate Maleimide Reaction (Michael Addition) Payload_Thiol Payload (Thiol Group) Payload_Thiol->Conjugate

Figure 2. Reaction pathway for SMCC conjugation.

Key Advantages of this compound

Superior Stability and Reduced Deconjugation

A significant drawback of SMCC is the instability of the thioether bond formed by the maleimide-thiol reaction. This linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the plasma, which can lead to premature release of the payload and off-target toxicity.[7][8] In contrast, the triazole ring formed through the SPAAC reaction with this compound is exceptionally stable under physiological conditions, minimizing drug deconjugation and enhancing the in vivo stability of the conjugate.

Enhanced Hydrophilicity and Reduced Aggregation

The this compound linker incorporates a hydrophilic polyethylene glycol (PEG) spacer. This PEG4 moiety increases the overall hydrophilicity of the linker-payload complex, which can be crucial when working with hydrophobic drugs.[9][10][11] Increased hydrophilicity can prevent aggregation of the final conjugate, a common issue with the more hydrophobic SMCC linker, especially at higher drug-to-antibody ratios (DARs).[12]

Precise Control over Stoichiometry and Homogeneity

The bioorthogonal nature of the SPAAC reaction allows for precise control over the conjugation site. By introducing an azide group at a specific location on the antibody (e.g., through enzymatic or genetic engineering), a homogeneous population of ADCs with a defined DAR can be produced.[13] SMCC, on the other hand, targets naturally occurring and solvent-accessible lysine and cysteine residues, resulting in a heterogeneous mixture of conjugates with varying DARs and conjugation sites.[14] This heterogeneity can lead to batch-to-batch variability and affect the therapeutic window of the ADC.

Simplified and More Efficient Workflow

The SPAAC reaction is highly efficient and can be performed in a one-pot fashion under mild, physiological conditions.[2][3][4] This simplifies the experimental workflow compared to the multi-step process required for SMCC conjugation, which often involves pH adjustments and purification steps between the amine and thiol reactions.[6][15]

Quantitative Comparison

ParameterThis compoundSMCC
Reaction Efficiency/Yield High, often quantitative due to the irreversible nature of the click reaction.[16]Variable, can be affected by pH, buffer composition, and steric hindrance.
Reaction Kinetics Fast, with second-order rate constants typically in the range of 10-3 to 1 M-1s-1.[2]Maleimide-thiol reaction is generally fast, but NHS ester hydrolysis is a competing reaction.
Linkage Stability (in plasma) High, triazole ring is very stable.Moderate, thioether bond can undergo retro-Michael addition, leading to ~38% degradation after 120 hours in mouse plasma.[15]
Drug-to-Antibody Ratio (DAR) Homogeneous (e.g., DAR = 2 or 4) with site-specific conjugation.Heterogeneous (e.g., average DAR of 3.5 with a range of 0-8).
Hydrophilicity HighLow to Moderate

Experimental Protocols

General Protocol for Antibody Conjugation with this compound (Site-Specific)

This protocol assumes the antibody has been pre-functionalized with an azide group at a specific site.

cluster_protocol_BCN This compound Conjugation Workflow Start Start: Azide-modified Antibody + this compound-Payload Incubate Incubate (e.g., 18h at 50°C) Start->Incubate Purify Purify (e.g., SEC) Incubate->Purify Characterize Characterize (e.g., Mass Spec, SDS-PAGE) Purify->Characterize End Homogeneous ADC Characterize->End

Figure 3. Workflow for this compound conjugation.
  • Preparation of Reagents:

    • Dissolve the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the this compound-payload conjugate in an organic solvent like DMSO.

  • Conjugation Reaction:

    • Add the this compound-payload solution to the antibody solution at a desired molar ratio (e.g., 3:1 linker:antibody).[13]

    • Incubate the reaction mixture. Optimal conditions may vary, but a common starting point is 18 hours at 50°C.[13]

  • Purification:

    • Remove excess unreacted linker-payload conjugate using a suitable purification method, such as size-exclusion chromatography (SEC).

  • Characterization:

    • Characterize the resulting ADC to confirm conjugation and determine the DAR. Techniques such as mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy can be used.

General Protocol for Antibody Conjugation with SMCC

This protocol describes a two-step conjugation process.

cluster_protocol_SMCC SMCC Conjugation Workflow Start Start: Antibody + SMCC Incubate1 Incubate (e.g., 30 min at RT) Start->Incubate1 Step 1: Amine Reaction Purify1 Purify (e.g., Desalting column) Incubate1->Purify1 Add_Payload Add Thiolated Payload Purify1->Add_Payload Incubate2 Incubate (e.g., 1-2h at RT) Add_Payload->Incubate2 Step 2: Thiol Reaction Purify2 Purify (e.g., SEC) Incubate2->Purify2 End Heterogeneous ADC Purify2->End

Figure 4. Workflow for SMCC conjugation.
  • Antibody Preparation:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Step 1: Reaction with SMCC (Amine Reaction):

    • Dissolve SMCC in an organic solvent (e.g., DMSO) to prepare a stock solution.

    • Add the SMCC solution to the antibody solution. The molar excess of SMCC will depend on the antibody concentration and desired level of modification.[15]

    • Incubate the reaction for 30-60 minutes at room temperature.[15]

  • Purification of Activated Antibody:

    • Remove excess, unreacted SMCC using a desalting column.

  • Step 2: Reaction with Thiolated Payload (Thiol Reaction):

    • Add the thiol-containing payload to the maleimide-activated antibody.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of ADC:

    • Purify the final ADC conjugate to remove unreacted payload and other byproducts, typically using SEC.

  • Characterization:

    • Analyze the ADC to determine the average DAR and distribution of species using techniques like mass spectrometry and hydrophobic interaction chromatography (HIC).

Conclusion

For applications demanding high stability, homogeneity, and a streamlined workflow, this compound presents a clear advantage over traditional SMCC crosslinkers. The bioorthogonality of the SPAAC reaction minimizes side reactions and allows for precise control over the conjugation process, leading to well-defined bioconjugates with improved in vivo performance. The inherent hydrophilicity of the PEG4 spacer further addresses the common challenge of aggregation associated with hydrophobic payloads and linkers. While SMCC remains a valuable tool in bioconjugation, the superior characteristics of this compound make it a more robust and reliable choice for the development of next-generation biotherapeutics and diagnostic agents.

References

Endo vs. Exo BCN-PEG4-Amine: A Comparative Guide to Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioorthogonal chemistry, strain-promoted azide-alkyne cycloaddition (SPAAC) stands as a cornerstone for covalent modification of biomolecules. Central to this powerful technique are strained alkynes, with bicyclo[6.1.0]nonyne (BCN) derivatives being prominent choices due to their favorable stability and reactivity. BCN exists as two diastereomers, endo and exo, which can influence their reactivity. This guide provides an objective comparison of the reactivity of endo-BCN-PEG4-amine and exo-BCN-PEG4-amine, supported by experimental data, to aid researchers in selecting the optimal reagent for their applications.

Executive Summary

The reactivity of BCN isomers in SPAAC reactions is primarily governed by the stereochemistry of the cyclopropane ring fusion. Experimental data demonstrates that the endo isomer of BCN exhibits a slightly higher reaction rate compared to the exo isomer. This subtle yet significant difference can be a critical factor in experimental design, particularly in time-sensitive applications or when working with low concentrations of reactants.

Data Presentation: Reaction Kinetics

The second-order rate constants (k₂) for the prototypical SPAAC reaction between the core BCN isomers and benzyl azide provide a quantitative measure of their relative reactivity. The data, obtained from studies in a polar solvent mixture, are summarized in the table below.[1] While these rate constants are for the parent BCN molecules, they serve as a reliable proxy for the reactivity of their PEGylated amine derivatives, as the PEG-amine linker is not expected to significantly alter the electronic environment of the strained alkyne.

ReagentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
endo-BCN0.29
exo-BCN0.19

Table 1: Comparison of second-order rate constants for the reaction of endo- and exo-BCN with benzyl azide in a CD₃CN/D₂O (1:2) mixture at room temperature.[1]

Reactivity Analysis

The data clearly indicates that endo-BCN is approximately 1.5 times more reactive than exo-BCN in the SPAAC reaction with benzyl azide.[1] This enhanced reactivity of the endo isomer is a key consideration for researchers. In applications where rapid conjugation is paramount, such as in vivo imaging or dynamic labeling studies, the use of this compound may be advantageous. Conversely, for applications where slightly slower, more controlled conjugation is desired, or when the exo isomer is more readily available, exo-BCN-PEG4-amine remains a viable and effective reagent. The synthesis of BCN typically yields a mixture of exo and endo diastereomers, with the exo form often being the major product.[1]

Experimental Protocols

To provide a clear understanding of how the reactivity data is generated, a detailed experimental protocol for determining the second-order rate constants of SPAAC reactions using quantitative ¹H NMR spectroscopy is outlined below. This method allows for the direct monitoring of reactant consumption and product formation over time.

Objective: To determine the second-order rate constant (k₂) for the reaction between a BCN derivative and an azide (e.g., benzyl azide).

Materials:

  • This compound or exo-BCN-PEG4-amine

  • Benzyl azide

  • Deuterated acetonitrile (CD₃CN)

  • Deuterated water (D₂O)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the BCN derivative, benzyl azide, and the internal standard in the chosen solvent system (e.g., CD₃CN/D₂O 1:2).

    • In an NMR tube, combine the BCN derivative and the internal standard.

    • Acquire a ¹H NMR spectrum at time t=0 to determine the initial concentration of the BCN derivative relative to the internal standard.

  • Reaction Initiation:

    • Add a known concentration of the benzyl azide solution to the NMR tube containing the BCN derivative and internal standard.

    • Quickly mix the contents and place the NMR tube in the spectrometer.

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals of the BCN reactant and the triazole product relative to the integral of the internal standard in each spectrum.

    • Calculate the concentration of the BCN reactant at each time point.

    • Plot the natural logarithm of the ratio of the concentrations of the two reactants (ln([BCN]/[Azide])) against time.

    • The slope of the resulting linear plot will be equal to k₂ multiplied by the difference in the initial concentrations of the reactants. From this, the second-order rate constant k₂ can be calculated.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

SPAAC_Reaction BCN BCN-PEG4-Amine (endo or exo) TS Transition State BCN->TS Azide Azide-Functionalized Molecule Azide->TS Product Triazole Product TS->Product

Figure 1: Generalized signaling pathway for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_BCN Prepare BCN-PEG4-Amine + Internal Standard Mix Mix Reactants in NMR Tube Prep_BCN->Mix Prep_Azide Prepare Benzyl Azide Stock Solution Prep_Azide->Mix NMR Acquire ¹H NMR Spectra Over Time Mix->NMR Integrate Integrate Signals vs. Internal Standard NMR->Integrate Plot Plot ln([BCN]/[Azide]) vs. Time Integrate->Plot Calculate Calculate k₂ from the Slope Plot->Calculate

References

Assessing the Stability of Bioconjugate Linkages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linkage between a payload and a biomolecule is a critical determinant of the efficacy and safety of bioconjugates, particularly in therapeutic applications such as antibody-drug conjugates (ADCs). This guide provides a comparative assessment of the stability of the endo-BCN-PEG4-amine linkage, alongside other common bioconjugation chemistries. We present quantitative data, detailed experimental protocols for stability assessment, and a visual representation of a typical experimental workflow.

Comparative Stability of Bioconjugate Linkages

The choice of linker chemistry significantly impacts the in vivo performance of a bioconjugate. A stable linker is crucial to prevent premature payload release in circulation, which can lead to off-target toxicity and reduced therapeutic efficacy. The following table summarizes the stability of various common bioconjugate linkages in human plasma at 37°C.

Linkage TypeSpecific ExampleHalf-life in Human Plasma (37°C)Key Stability Considerations
Carbamate This compound derived Several hours to days Generally more stable than esters but less stable than amides. The carbamate bond is the primary site of potential hydrolysis.[1][2]
Thioether Maleimide-cysteine adductHours to days (can be highly variable)Prone to retro-Michael addition and exchange with thiols like albumin and glutathione, leading to payload loss.[3][4][5][6][7][8][9] Stability can be improved with modifications to the maleimide.[4]
Amide NHS ester reaction productYearsExceptionally stable under physiological conditions due to resonance stabilization.[10][11][12][13][14]
Triazole Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) product (from BCN-azide reaction)Very high (considered stable)The triazole ring formed is highly stable and bioorthogonal.

Experimental Protocols for Stability Assessment

Accurate assessment of linker stability is paramount in the development of bioconjugates. The following are detailed protocols for in vitro stability studies using common analytical techniques.

Protocol 1: In Vitro Plasma Stability Assessment using LC-MS/MS

This method allows for the direct quantification of the intact bioconjugate and its degradation products over time.

1. Materials:

  • Bioconjugate of interest

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Tris(2-carboxyethyl)phosphine (TCEP) (for disulfide-linked conjugates)

  • Internal standard (a stable analog of the bioconjugate or payload)

  • LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)

2. Procedure:

  • Sample Preparation:

    • Pre-warm human plasma to 37°C.

    • Spike the bioconjugate into the plasma at a final concentration of 10 µg/mL.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), aliquot 100 µL of the plasma-bioconjugate mixture.

    • Immediately quench the reaction by adding 300 µL of ice-cold ACN containing the internal standard.

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of 50:50 ACN/water with 0.1% FA.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution from 5% to 95% ACN in water with 0.1% FA.

    • Monitor the parent ion of the intact bioconjugate and the expected cleavage products using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

    • Quantify the peak areas of the intact bioconjugate relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the percentage of intact bioconjugate remaining versus time.

    • Calculate the half-life (t½) of the bioconjugate by fitting the data to a one-phase decay model.

Protocol 2: In Vitro Plasma Stability Assessment using ELISA

This method is useful for quantifying the amount of intact, functional bioconjugate.

1. Materials:

  • Bioconjugate of interest (e.g., an antibody-drug conjugate)

  • Human plasma (pooled, citrated)

  • ELISA plate coated with the target antigen

  • Detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

2. Procedure:

  • Plasma Incubation:

    • Incubate the bioconjugate in human plasma at 37°C as described in the LC-MS/MS protocol.

    • At each time point, take an aliquot and dilute it in blocking buffer to a suitable concentration for the ELISA assay.

  • ELISA Assay:

    • Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the diluted plasma samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the enzyme-conjugated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the substrate and incubate in the dark until sufficient color develops.

    • Add the stop solution to quench the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Create a standard curve using a known concentration of the intact bioconjugate.

    • Determine the concentration of the intact bioconjugate in the plasma samples at each time point by interpolating from the standard curve.

    • Plot the percentage of intact bioconjugate remaining versus time and calculate the half-life.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and stability assessment of an antibody-drug conjugate (ADC) using an this compound linker.

ADC_Development_Workflow cluster_synthesis Bioconjugate Synthesis cluster_stability Stability Assessment antibody Azide-Modified Antibody conjugation SPAAC Click Chemistry antibody->conjugation linker This compound linker->conjugation payload Drug Payload payload->linker Amide Bond Formation adc Antibody-Drug Conjugate (ADC) conjugation->adc plasma_incubation Incubation in Human Plasma (37°C) adc->plasma_incubation In Vitro Testing sampling Time-Point Sampling plasma_incubation->sampling lcms LC-MS/MS Analysis sampling->lcms elisa ELISA Analysis sampling->elisa data_analysis Data Analysis (Half-life Determination) lcms->data_analysis elisa->data_analysis

ADC Development and Stability Workflow

This workflow begins with the synthesis of the ADC, where an azide-modified antibody is conjugated to a drug payload functionalized with the this compound linker via a stable amide bond. The BCN group on the linker then reacts with the azide on the antibody through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click chemistry" to form the final ADC. The stability of this ADC is then assessed by incubating it in human plasma and analyzing samples at various time points using LC-MS/MS and/or ELISA to determine its half-life.

References

A Comparative Guide to Protein Labeling: Endo-BCN-PEG4-Amine vs. Amine- and Thiol-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of protein labeling using the bioorthogonal handle endo-BCN-PEG4-amine against two conventional methods: N-hydroxysuccinimide (NHS) ester and maleimide labeling. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate labeling strategy for your research needs.

Performance Comparison

The choice of protein labeling chemistry significantly impacts the outcome of downstream applications. Key performance indicators include labeling efficiency, stability of the resulting conjugate, and the potential impact on protein function. Below is a summary of these parameters for the three compared methods.

FeatureThis compoundNHS EsterMaleimide
Target Residue Primary Amines (e.g., Lysine, N-terminus) for initial conjugation, followed by bioorthogonal reaction with an azide-tagged molecule.Primary Amines (e.g., Lysine, N-terminus)Thiols (Cysteine)
Reaction pH 7.0-8.5 for amine reaction; physiological pH for click reaction7.2-8.56.5-7.5
Selectivity High for the BCN-azide reaction (bioorthogonal)Moderate (can react with multiple lysines)High (specific for free thiols)
Labeling Efficiency (%) > 90% (for the click reaction step)20-90% (protein and reagent dependent)[1]> 90% (with accessible thiols)[2]
Conjugate Stability High (stable triazole linkage)Stable amide bondModerately stable thioether bond (can undergo retro-Michael addition)[2][3]
PEGylation Inherent short PEG4 linkerRequires separate PEGylated NHS esterRequires separate PEGylated maleimide
Bioorthogonality Yes (BCN group)NoNo

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable protein labeling. The following sections provide representative protocols for each labeling method.

Protocol 1: Two-Step Labeling with this compound

This protocol first involves the modification of the protein with the amine-reactive end of this compound, followed by a copper-free click chemistry reaction with an azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (dissolved in DMSO)[4][5][6]

  • Azide-functionalized molecule (e.g., Azide-fluorophore)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

Step 1: Protein Modification with this compound

  • Prepare the protein solution at a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the BCN-modified protein using a desalting column to remove excess reagent.

Step 2: Bioorthogonal Labeling with Azide-Functionalized Molecule

  • Combine the purified BCN-modified protein with a 1.5-3 fold molar excess of the azide-functionalized molecule.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purify the final labeled protein conjugate to remove any unreacted azide molecule using a desalting or size-exclusion column.

Protocol 2: Labeling with NHS Ester

This protocol describes the direct labeling of primary amines on a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester-functionalized molecule (e.g., fluorescent dye-NHS ester)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the protein solution at 2-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[1]

  • Prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO immediately before use.[7]

  • Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.[7]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the labeled protein from excess reagent and byproducts using a desalting column.

Protocol 3: Labeling with Maleimide

This protocol is for labeling free sulfhydryl groups (cysteines) on a protein with a maleimide-functionalized molecule. Disulfide bonds may need to be reduced prior to labeling.

Materials:

  • Protein of interest containing free cysteine(s)

  • Maleimide-functionalized molecule (e.g., fluorescent dye-maleimide)

  • Reaction buffer: PBS, pH 6.5-7.5, containing EDTA (1-5 mM)

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., desalting column)

Procedure:

  • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • (Optional) If cysteine reduction is necessary, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO.

  • Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the labeled protein to remove unreacted maleimide using a desalting column.

Characterization of Labeled Proteins

After purification, it is essential to characterize the labeled protein to determine the degree of labeling and confirm that the protein's integrity and function are maintained.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of label molecules per protein, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the label (e.g., fluorescent dye).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

    • Protein Concentration (M) = [A280 - (Aλmax × CF)] / ε_protein

    • Where CF is the correction factor (A280 of the free label / Aλmax of the free label) and ε_protein is the molar extinction coefficient of the protein.

  • Calculate the concentration of the label.

    • Label Concentration (M) = Aλmax / ε_label

  • Calculate the DOL.

    • DOL = Label Concentration / Protein Concentration

Mass Spectrometry Analysis

Mass spectrometry (MS) provides a precise measurement of the molecular weight of the labeled protein, allowing for the confirmation of successful conjugation and the determination of the distribution of labeled species.[8][9]

Functional Assays

The biological activity of the labeled protein should be assessed to ensure that the labeling process has not compromised its function. The specific assay will depend on the protein of interest and may include enzyme activity assays, binding assays (e.g., ELISA, SPR), or cell-based functional assays. The short, hydrophilic PEG4 linker in this compound is generally expected to have a minimal impact on protein function.[10][11][12]

Visualizing the Workflows

The following diagrams illustrate the conceptual workflows for each labeling strategy.

G Protein Labeling with this compound Protein Protein (with primary amines) Reaction1 Amine Reaction Protein->Reaction1 BCN_Amine This compound BCN_Amine->Reaction1 BCN_Protein BCN-Modified Protein Purification1 Purification BCN_Protein->Purification1 Azide_Molecule Azide-Molecule (e.g., Fluorophore) Click_Reaction Click Chemistry (SPAAC) Azide_Molecule->Click_Reaction Labeled_Protein Labeled Protein Conjugate Purification2 Purification Labeled_Protein->Purification2 Purification1->Click_Reaction Reaction1->BCN_Protein Click_Reaction->Labeled_Protein

Caption: Two-step protein labeling workflow using this compound.

G Protein Labeling with NHS Ester Protein Protein (with primary amines) Reaction Amine Reaction Protein->Reaction NHS_Ester NHS Ester-Molecule NHS_Ester->Reaction Labeled_Protein Labeled Protein Conjugate Purification Purification Labeled_Protein->Purification Reaction->Labeled_Protein

Caption: Direct protein labeling workflow using an NHS ester.

G Protein Labeling with Maleimide Protein Protein (with free thiols) Reaction Thiol Reaction Protein->Reaction Maleimide Maleimide-Molecule Maleimide->Reaction Labeled_Protein Labeled Protein Conjugate Purification Purification Labeled_Protein->Purification Reaction->Labeled_Protein

Caption: Direct protein labeling workflow using a maleimide.

Conclusion

The choice between this compound, NHS esters, and maleimides depends on the specific requirements of the experiment.

  • This compound offers a powerful two-step approach that combines initial amine modification with highly specific and efficient bioorthogonal "click" chemistry. This is ideal for applications requiring precise control over the labeling site and for creating complex bioconjugates. The integrated PEG4 linker can improve solubility and reduce aggregation.[11][12]

  • NHS esters provide a straightforward method for labeling primary amines. While potentially leading to a heterogeneous population of labeled proteins due to the presence of multiple lysine residues, it is a well-established and widely used technique.[1][7]

  • Maleimides are highly selective for cysteine residues, offering a site-specific labeling strategy if free cysteines are available or can be engineered into the protein. The stability of the resulting thioether bond should be considered for long-term studies.[2][3]

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the optimal labeling strategy to achieve their scientific goals.

References

A Comparative Guide to the Kinetic Analysis of endo-BCN-PEG4-amine Click Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of the endo-BCN-PEG4-amine linker in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. We present a detailed analysis of its reaction kinetics, stability, and a comparison with alternative click chemistry techniques, supported by experimental data and detailed protocols.

Introduction to this compound and Click Chemistry

The this compound is a popular bifunctional linker used in bioconjugation, drug delivery, and proteomics. It features an endo-bicyclononyne (endo-BCN) moiety for copper-free click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal amine group for conjugation to various molecules.[1][2] The core of its utility lies in the SPAAC reaction, a highly efficient and bioorthogonal ligation that proceeds without the need for cytotoxic copper catalysts.[3]

This guide will delve into the kinetic aspects of the this compound click reaction and compare it with other widely used bioorthogonal reactions, namely the exo-BCN diastereomer, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (TCO).

Kinetic Performance: A Comparative Analysis

The efficacy of a click reaction is largely determined by its second-order rate constant (k₂), which quantifies the reaction speed. A higher k₂ value indicates a faster reaction, which is crucial for applications requiring rapid conjugation, especially at low concentrations of reactants typically found in biological systems.

ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference
endo-BCN SPAAC endo-BCN + Benzyl Azide0.29CD₃CN/D₂O (1:2)[4]
exo-BCN SPAACexo-BCN + Benzyl Azide0.19CD₃CN/D₂O (1:2)[4]
CuAACAlkyne + Azide (with Cu(I) catalyst)10 - 10⁴Aqueous buffers[5]
Tetrazine-TCO Ligation (fastest)Tetrazine + trans-Cyclooctene (TCO)up to 10⁶Aqueous buffers[5][6]
Tetrazine-TCO Ligation (typical)Methyl-substituted Tetrazine + TCO~1000Aqueous media[7]
Tetrazine-TCO Ligation (H-substituted)Hydrogen-substituted Tetrazine + TCOup to 30000Aqueous media[7]

Key Observations:

  • endo-BCN vs. exo-BCN: The endo diastereomer of BCN exhibits a slightly higher reactivity compared to the exo form.[4] This is a key consideration when selecting a BCN-based linker for applications where reaction speed is critical.

  • SPAAC vs. CuAAC: Copper-catalyzed click chemistry (CuAAC) generally boasts significantly faster reaction rates than SPAAC.[5] However, the cytotoxicity of the copper catalyst limits its application in living systems, a major advantage of SPAAC.

  • SPAAC vs. Tetrazine-TCO Ligation: The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is the fastest known bioorthogonal reaction, with rate constants that can be several orders of magnitude higher than SPAAC.[5][6][7] This makes it exceptionally well-suited for in vivo applications where reactant concentrations are extremely low.

Stability of endo-BCN Conjugates

Beyond reaction kinetics, the stability of the linker and the resulting conjugate is paramount for the reliability and reproducibility of experimental results. BCN-containing molecules, while generally stable, can be susceptible to degradation under certain conditions.

Key Stability Considerations:

  • pH: The carbamate linkage in many commercially available BCN derivatives can be less stable under prolonged incubation in biological media compared to an amide linkage.

  • Thiols: BCN conjugates have shown some instability in the presence of thiols like glutathione (GSH), which is abundant in the intracellular environment.

  • Oxidative and Reductive Stress: Studies have shown that BCN moieties can be degraded by radicals and in the presence of reducing agents like TCEP, particularly within a protein environment.

For applications requiring long-term stability, it is crucial to consider the specific chemical environment and potential for degradation.

Experimental Protocols

Accurate kinetic analysis relies on robust and well-defined experimental protocols. Here, we outline common methods for determining the second-order rate constants of SPAAC reactions.

Kinetic Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction by tracking the disappearance of reactant signals and the appearance of product signals over time.

Protocol Outline:

  • Sample Preparation:

    • Dissolve the this compound and the azide of interest in a deuterated solvent (e.g., CD₃CN/D₂O or Methanol-d₄) in an NMR tube.[8][9]

    • Typical starting concentrations are in the millimolar range (e.g., 0.7 μmol of each reactant in 900 μL of solvent).[8][9]

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.[8][9]

    • The reaction progress is monitored by integrating characteristic proton signals of the reactants and the triazole product.

  • Data Analysis:

    • The concentration of reactants and products at each time point is determined from the integral values.

    • The second-order rate constant (k₂) is calculated by plotting the inverse of the reactant concentration versus time, where the slope of the resulting line is equal to k₂.

Kinetic Analysis using UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to monitor reaction kinetics if one of the reactants or the product has a distinct chromophore that changes its absorbance during the reaction. For example, the disappearance of the tetrazine absorbance around 520 nm is commonly used to monitor tetrazine ligations.[10]

Protocol Outline:

  • Wavelength Selection:

    • Acquire the UV-Vis spectra of the individual reactants and the expected product to identify a wavelength with a significant change in absorbance upon reaction.

  • Reaction Monitoring:

    • Mix the reactants in a cuvette and immediately begin recording the absorbance at the chosen wavelength at regular time intervals.[11]

  • Data Analysis:

    • Convert absorbance values to concentration using the Beer-Lambert law.

    • Calculate the second-order rate constant as described in the NMR protocol.

Visualizing the Chemistry and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure of this compound, the SPAAC reaction pathway, and a typical workflow for kinetic analysis.

G cluster_bcn This compound bcn_structure

Caption: Chemical structure of this compound.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product reactant1 This compound product Triazole Product reactant1->product + reactant2 Azide-R reactant2->product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound.

Kinetic_Analysis_Workflow prep Sample Preparation (Reactants in Solvent) monitor Reaction Monitoring (NMR or UV-Vis) prep->monitor data Data Acquisition (Spectra at Time Intervals) monitor->data analysis Data Analysis (Concentration vs. Time) data->analysis calc Calculate k₂ analysis->calc

Caption: General workflow for kinetic analysis of a click reaction.

Conclusion

The this compound linker is a valuable tool for bioconjugation, offering a good balance of reactivity and biocompatibility for copper-free click chemistry. While its reaction kinetics are slower than CuAAC and tetrazine-TCO ligations, its bioorthogonality makes it a superior choice for many applications in living systems. The choice of click chemistry modality should be guided by the specific requirements of the experiment, including the need for speed, biocompatibility, and stability. This guide provides the necessary data and protocols to make an informed decision for your research needs.

References

The Influence of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides a comparative study of how PEG linker length impacts the performance of ADCs, supported by experimental data and detailed protocols.

The length of the PEG linker can significantly influence the stability, pharmacokinetics, and in vivo efficacy of an ADC. Longer PEG chains can enhance solubility and stability, particularly for ADCs with hydrophobic payloads, and can also prolong the circulation half-life.[1][2] However, increasing the PEG length can also lead to decreased cytotoxicity.[1][3] This guide will delve into the experimental evidence that underpins these observations.

Data Presentation: Impact of PEG Linker Length on ADC Performance

The following tables summarize quantitative data from studies investigating the effect of different PEG linker lengths on key ADC performance metrics.

LinkerHalf-life (t½) Extension (fold increase)In Vitro Cytotoxicity (IC50) Reduction (fold increase)Reference
No PEG11[4]
4 kDa PEG2.54.5 - 6.5[3][4]
10 kDa PEG11.222 - 22.5[3][4]

Table 1: Effect of PEG Linker Length on Half-life and Cytotoxicity of an Affibody-Drug Conjugate. This table illustrates the trade-off between extended half-life and reduced in vitro potency as the PEG linker length increases in a miniaturized ADC format.

PEG Units in LinkerTumor Growth Inhibition (%)
0 (No PEG)11
235-45
435-45
875-85
1275-85
2475-85

Table 2: Impact of PEG Chain Length on in vivo Efficacy of an ADC. This data from a xenograft mouse model demonstrates that longer PEG chains (8, 12, and 24 units) can lead to significantly improved tumor growth inhibition compared to shorter or no PEG linkers.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method to assess the cytotoxic effect of ADCs on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HER2-positive and HER2-negative)

  • Complete cell culture medium

  • ADC constructs with varying PEG linker lengths

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the ADC constructs in complete medium.

  • Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of ADCs.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC constructs with varying PEG linker lengths

  • Phosphate-buffered saline (PBS) for vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, and different ADC constructs).

  • Administer the ADCs and vehicle control intravenously at a specified dose and schedule.

  • Measure the tumor volume with calipers two to three times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study for a predetermined period or until the tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

ADC Stability Assay using Size Exclusion Chromatography (SEC)

This protocol is used to assess the stability of ADCs, particularly their propensity to aggregate.

Materials:

  • ADC constructs with varying PEG linker lengths

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Size exclusion chromatography (SEC) system with a suitable column (e.g., Agilent AdvanceBio SEC)

  • UV detector

Procedure:

  • Prepare the ADC samples at a known concentration in the desired buffer.

  • Equilibrate the SEC column with the mobile phase (e.g., PBS) until a stable baseline is achieved.

  • Inject a defined volume of the ADC sample onto the column.

  • Run the chromatography with an isocratic elution of the mobile phase.

  • Monitor the eluate using a UV detector at 280 nm.

  • Analyze the resulting chromatogram to identify and quantify the monomeric ADC peak and any high molecular weight species (aggregates) or fragments.

  • The percentage of aggregate can be calculated as the area of the aggregate peaks divided by the total area of all peaks.

  • To assess stability over time, incubate the ADC samples at a specific temperature (e.g., 37°C) and analyze aliquots at different time points.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a visual representation of key processes and relationships in ADC research and development.

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Payload Release Tubulin Tubulin Dimers MMAE->Tubulin 5. Tubulin Binding Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 6. Mitotic Arrest

Caption: Mechanism of action of an MMAE-containing ADC.

ADC_Development_Workflow cluster_discovery Discovery & Design cluster_conjugation Conjugation & Characterization cluster_preclinical Preclinical Evaluation Target Target Identification & Validation Antibody Antibody Selection & Engineering Target->Antibody Conjugation ADC Conjugation Antibody->Conjugation Payload Payload Selection Linker Linker Design (PEG Length) Payload->Linker Linker->Conjugation Purification Purification Conjugation->Purification Analytics Analytical Characterization (DAR, Aggregation) Purification->Analytics InVitro In Vitro Studies (Cytotoxicity, Stability) Analytics->InVitro InVivo In Vivo Studies (Efficacy, PK, Toxicity) InVitro->InVivo

Caption: General workflow for ADC development and evaluation.

References

Evaluating the Efficacy of endo-BCN-PEG4-amine ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the endo-BCN-PEG4-amine linker technology with alternative conjugation strategies. The focus is on the critical evaluation of efficacy, supported by experimental data and detailed methodologies.

Introduction to this compound in ADCs

The this compound linker is a key component in the next generation of ADCs, leveraging the power of bioorthogonal click chemistry. Specifically, it employs strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction that forms a stable triazole linkage between the antibody and the cytotoxic payload without the need for a copper catalyst, which can be toxic to cells.[1] The bicyclo[6.1.0]nonyne (BCN) group is highly reactive with azide-tagged molecules, ensuring efficient conjugation. The polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.[2] The terminal amine group provides a versatile handle for attaching a variety of payloads. This technology offers the potential for creating more homogeneous and stable ADCs compared to traditional methods.

Comparative Efficacy Data

While direct head-to-head clinical data for ADCs utilizing the specific this compound linker is not yet widely available in published literature, preclinical studies on ADCs employing BCN linkers for site-specific conjugation have shown promising results. For instance, one study highlighted that anti-HER2 ADCs prepared using a BCN-containing maytansine or MMAF payload demonstrated superior in vivo antitumor efficacy compared to conventional ADCs prepared through lysine conjugation.[3]

To provide a framework for comparison, this guide presents representative preclinical data from studies evaluating ADCs with different linker technologies. The following tables summarize typical findings from in vitro cytotoxicity and in vivo tumor growth inhibition assays.

In Vitro Cytotoxicity Data
Linker TechnologyADC TargetPayloadCancer Cell LineIC50 (nM)Reference
BCN-based (SPAAC) HER2MaytansinoidBreast Cancer (BT-474)~5-15Representative
Maleimide-based HER2MMAEBreast Cancer (BT-474)~10-30Representative
Lysine-based (Stochastic) HER2DM1Breast Cancer (BT-474)~20-50Representative

Table 1: Representative In Vitro Cytotoxicity of ADCs with Different Linker Technologies. This table illustrates the typical half-maximal inhibitory concentration (IC50) values observed in preclinical studies. Lower IC50 values indicate higher potency.

In Vivo Tumor Growth Inhibition
Linker TechnologyADC TargetPayloadXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
BCN-based (SPAAC) HER2MaytansinoidBreast Cancer (BT-474)3 mg/kg, single dose>90Representative[3]
Maleimide-based HER2MMAEBreast Cancer (BT-474)3 mg/kg, single dose~70-80Representative
Lysine-based (Stochastic) HER2DM1Breast Cancer (BT-474)3 mg/kg, single dose~50-60Representative[3]

Table 2: Representative In Vivo Efficacy of ADCs in Xenograft Models. This table showcases the percentage of tumor growth inhibition at a specific time point post-treatment compared to a vehicle control group. Higher percentages indicate greater antitumor activity.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate evaluation of ADC efficacy. The following sections provide methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., BT-474 for HER2-positive breast cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs (this compound ADC and comparators)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium. Remove the old medium from the plates and add the ADC dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.

Bystander Killing Effect Assay (Co-culture Method)

This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line (e.g., N87)

  • Antigen-negative cancer cell line, stably expressing a fluorescent protein (e.g., GFP-MCF7)

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Co-culture the antigen-positive and antigen-negative cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1).

  • ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.

  • Incubation: Incubate the plates for 72-96 hours.

  • Imaging: Acquire fluorescence and bright-field images of the co-cultures at different time points.

  • Data Analysis: Quantify the number of viable GFP-positive (antigen-negative) cells in the presence and absence of the ADC and antigen-positive cells. A significant reduction in the number of GFP-positive cells in the treated co-culture wells compared to controls indicates a bystander effect.[4][5]

In Vivo Tumor Growth Inhibition in a Xenograft Model

This study evaluates the antitumor efficacy of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-scid)

  • Human cancer cell line for implantation (e.g., BT-474)

  • Matrigel (optional, to aid tumor formation)

  • ADC constructs and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, comparator ADC, this compound ADC). Administer the treatments, typically via intravenous injection.

  • Continued Monitoring: Continue to measure tumor volume and body weight of the mice at regular intervals for a set period.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.[6][7]

Plasma Stability Assay

This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • ADC constructs

  • Freshly collected plasma (e.g., human, mouse)

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Quantification: Analyze the aliquots to determine the concentration of the intact ADC and/or the amount of free payload. This can be done using methods like ELISA to capture the antibody and detect the payload, or by using LC-MS to measure the drug-to-antibody ratio (DAR).[8][9][10][11]

  • Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the stability profile of the ADC in plasma.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

ADC_Mechanism_of_Action Figure 1: ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity SPAAC_Conjugation_Workflow Figure 2: SPAAC Conjugation Workflow cluster_reactants Reactants Antibody Azide-Modified Antibody Mix Mix Reactants (Physiological Conditions) Antibody->Mix Linker_Payload This compound -Payload Linker_Payload->Mix ADC Stable ADC (Triazole Linkage) Mix->ADC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

References

A Guide to Analytical Techniques for Characterization of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The development and manufacturing of Antibody-Drug Conjugates (ADCs) necessitate a comprehensive suite of analytical techniques to ensure their safety, efficacy, and consistency. This guide provides a comparative overview of the key analytical methods used for ADC characterization, tailored for researchers, scientists, and drug development professionals. We delve into the experimental protocols for critical assays and present quantitative data in a clear, comparative format.

Physicochemical Characterization of ADCs

The complex structure of ADCs, comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker, presents unique analytical challenges.[1][2][3] A multi-faceted approach employing orthogonal methods is crucial for a thorough characterization of these biotherapeutics.[4]

Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts the ADC's potency and therapeutic window.[5][6] Several techniques are employed to determine the average DAR and the distribution of different drug-loaded species.

Technique Principle Advantages Limitations
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated payload.[7][8]Robust, widely used for cysteine-linked ADCs, provides information on drug load distribution.[9][10]May not be suitable for highly heterogeneous lysine-linked ADCs.[10]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates ADC fragments (light and heavy chains) under denaturing conditions based on hydrophobicity.[5][11]Good resolution for reduced ADC samples, allows for calculation of weighted average DAR.[5][11]Denaturing conditions may alter the ADC structure.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.[1][12]High accuracy and specificity, provides detailed information on drug distribution and conjugation sites.[13]Can be complex and may require specialized instrumentation.
UV/Vis Spectroscopy Calculates the average DAR based on the differential absorbance of the antibody and the payload at specific wavelengths.[5][11][14]Simple, rapid, and does not require separation.[5]Provides only the average DAR, not the distribution, and has lower accuracy.[5]

A comparative study of different techniques for DAR determination of cysteine-linked ADCs found that the results from HIC-UV/Vis, RPLC-MS, and MALDI-TOF-MS were comparable.[15] However, the choice of mass analyzer was more critical for determining the accurate molecular weights of the light and heavy chains.[15]

Experimental Protocol: DAR Determination by HIC

Objective: To determine the average DAR and drug load distribution of a cysteine-linked ADC.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

  • Inject the ADC sample onto the column.

  • Elute the ADC species using a decreasing salt gradient (e.g., from 80% A to 100% B over 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the relative percentage of each species from the peak areas.

  • Calculate the average DAR using the weighted average of the different species.

Aggregation and Size Variant Analysis

Aggregation is a critical quality attribute that can impact the safety and efficacy of ADCs. Size Exclusion Chromatography (SEC) is the standard technique for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[1][16]

Technique Principle Information Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies aggregates, monomers, and fragments.[1]
Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS) Separates proteins under denaturing conditions based on their molecular weight.Purity determination and analysis of fragments.[17][18]

A multi-attribute SEC-UV method has been proposed for the simultaneous analysis of DAR, free drug-related impurities, and purity (aggregates and fragments).[19]

Experimental Protocol: Aggregation Analysis by SEC

Objective: To quantify the percentage of aggregates, monomer, and fragments in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample.

  • Elute the sample under isocratic conditions.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to aggregates, monomer, and fragments.

  • Calculate the percentage of each species based on the peak area.

Charge Variant Analysis

Charge heterogeneity in ADCs can arise from various post-translational modifications of the antibody and the conjugation process itself.[20] Ion-Exchange Chromatography (IEX) and imaged Capillary Isoelectric Focusing (iCIEF) are the primary methods for assessing charge variants.

Technique Principle Information Provided
Ion-Exchange Chromatography (IEX) Separates molecules based on their net surface charge.Profile of acidic, basic, and main charge variants.
Imaged Capillary Isoelectric Focusing (iCIEF) Separates molecules based on their isoelectric point (pI).[11]High-resolution separation of charge isoforms.

The conjugation of a drug to a lysine residue can alter the net charge of the mAb, allowing for the use of charge-based separation methods to estimate drug distribution.[11]

Impurity Analysis

The complex manufacturing process of ADCs can result in various product- and process-related impurities that need to be carefully monitored.[4][21] These include free (unconjugated) drug, residual solvents, and other process-related impurities.

Impurity Analytical Technique
Free Drug Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)[11][21]
Residual Solvents Gas Chromatography (GC)[21]
Process-Related Impurities Various chromatographic and mass spectrometric methods[4]

Functional Characterization

Beyond the physicochemical properties, it is crucial to assess the biological functionality of ADCs to ensure their therapeutic efficacy.

Binding Affinity and Specificity

The ability of the ADC to bind to its target antigen on cancer cells is a prerequisite for its therapeutic effect. Techniques like Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are used to measure binding affinity and specificity.[1]

In Vitro Cytotoxicity and Potency

Cell-based cytotoxicity assays are essential to evaluate the ADC's ability to kill cancer cells.[1] These assays measure the concentration of ADC required to inhibit cell growth by 50% (IC50).

Internalization Assays

For ADCs to be effective, they must be internalized by the target cells to release the cytotoxic payload.[22][23] Fluorescence-based assays are commonly used to monitor the internalization of the ADC.[23]

Stability Assays

ADC stability is a critical parameter that can affect its shelf-life and in vivo performance.[1] Stability studies are conducted under various stress conditions to assess for degradation, aggregation, and changes in DAR.[4][24]

Advanced and Emerging Techniques

The field of ADC analytics is continuously evolving with the advent of new technologies.

  • Native Mass Spectrometry: Allows for the analysis of intact ADCs under non-denaturing conditions, providing valuable information on DAR and drug distribution, especially for cysteine-linked ADCs.[25]

  • Multi-dimensional Chromatography: Combines different chromatographic techniques to achieve higher resolution and more comprehensive characterization.[1]

  • Charge Detection Mass Spectrometry (CDMS): An emerging technique for characterizing heterogeneous and high DAR ADCs.[26]

  • Microfluidic Modulation Spectroscopy (MMS): A novel technique for assessing the secondary structure of the antibody pre- and post-conjugation to ensure that the conjugation process does not alter the protein's conformation.[27]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows in ADC characterization.

ADC_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_functional Functional Characterization DAR DAR Determination (HIC, RP-HPLC, MS, UV-Vis) Aggregation Aggregation & Size Variants (SEC, CE-SDS) Charge Charge Variants (IEX, iCIEF) Impurity Impurity Analysis (RP-HPLC, LC-MS, GC) Binding Binding Affinity (SPR, ELISA) Cytotoxicity In Vitro Cytotoxicity Internalization Internalization Assays Stability Stability Testing ADC_Sample ADC Sample ADC_Sample->DAR ADC_Sample->Aggregation ADC_Sample->Charge ADC_Sample->Impurity ADC_Sample->Binding ADC_Sample->Cytotoxicity ADC_Sample->Internalization ADC_Sample->Stability

Caption: General workflow for ADC characterization.

DAR_Determination_Comparison cluster_methods DAR Determination Methods cluster_outputs Information Obtained HIC HIC Avg_DAR Average DAR HIC->Avg_DAR Distribution Drug Load Distribution HIC->Distribution RP_HPLC RP-HPLC RP_HPLC->Avg_DAR MS Mass Spectrometry MS->Avg_DAR MS->Distribution High_Accuracy High Accuracy MS->High_Accuracy UV_Vis UV/Vis Spectroscopy UV_Vis->Avg_DAR Simplicity Simplicity UV_Vis->Simplicity

Caption: Comparison of DAR determination methods.

References

Safety Operating Guide

Navigating the Safe Disposal of endo-BCN-PEG4-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like endo-BCN-PEG4-amine are paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before proceeding with any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The following personal protective equipment (PPE) should be worn at all times when handling this compound.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Safety glasses with side-shields or goggles
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is to treat it as chemical waste. It is imperative to adhere to local, state, and federal regulations regarding chemical waste disposal.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a designated and clearly labeled chemical waste container.

  • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

2. Labeling:

  • Clearly label the waste container with "this compound" and any other components of the waste mixture. Include the approximate quantity of the chemical.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

4. Professional Disposal:

  • Arrange for the collection and disposal of the chemical waste by a licensed and qualified hazardous waste disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.

  • In case of a spill, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated chemical waste container. Ensure proper PPE is worn during cleanup.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste label_waste Label Waste Container (Chemical Name, Quantity) collect_waste->label_waste store_waste Store in Secure Waste Area label_waste->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of this compound.

Safeguarding Your Research: Essential Protective Measures for Handling endo-BCN-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety is paramount when working with reactive chemical compounds. This guide provides essential, immediate safety and logistical information for handling endo-BCN-PEG4-amine, a click chemistry crosslinker reagent. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize risk and ensure safe operational and disposal practices for researchers, scientists, and drug development professionals.

The bicyclononyne (BCN) group is highly reactive with azide-tagged molecules, while the amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls.[1][2][3][4] This reactivity, while beneficial for experimental purposes, necessitates careful handling to prevent unintended reactions and exposure.

Immediate Safety and Handling Protocols

Proper handling of this compound begins with a thorough understanding of its properties and the implementation of appropriate safety protocols.[5] It is crucial to conduct a risk assessment before beginning any work.[5]

Personal Protective Equipment (PPE):

The selection of PPE is critical to minimize exposure to hazards that can cause serious workplace injuries and illnesses.[6] The following table summarizes the recommended PPE for handling this compound, based on general guidance for handling amine compounds and other reactive chemicals.[5][7]

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldChemical splash goggles that provide a snug fit to protect against splashes and dust are essential.[6][7] A face shield offers additional protection for the face, hair, and neck.[7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are preferred for handling chemicals.[8][9] Ensure gloves are of an appropriate thickness and are inspected for any signs of degradation before use.[10]
Body Protection Laboratory Coat or GownA long-sleeved lab coat or a chemical-resistant gown should be worn to protect the skin.[11]
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound and its solutions should be conducted in a well-ventilated fume hood to prevent inhalation of any dust or aerosols.[5] In the absence of adequate ventilation, a NIOSH-approved respirator may be necessary.[5][12]
Foot Protection Closed-Toe ShoesNon-porous, closed-toe shoes are required to protect against spills.[8]

Operational Plan:

A step-by-step workflow is essential for the safe handling of this compound. The following diagram illustrates a typical experimental workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid this compound C->D E Dissolve in Appropriate Solvent D->E F Perform Reaction E->F G Quench Reaction (if necessary) F->G H Dispose of Waste in Designated Container G->H I Clean Work Area H->I J Doff PPE I->J

Caption: Experimental workflow for handling this compound.

Disposal Plan:

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Waste TypeDisposal Procedure
Solid this compound Dispose of in a clearly labeled hazardous waste container designated for solid chemical waste.
Solutions containing this compound Dispose of in a clearly labeled hazardous waste container designated for liquid organic or aqueous waste, depending on the solvent used. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid waste container for chemically contaminated items.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated solid waste container for contaminated PPE.

The following diagram outlines the decision-making process for the disposal of this compound waste.

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Dispose in Solid Chemical Waste Container is_solid->solid_waste Yes is_ppe Is the waste contaminated PPE? is_solid->is_ppe No end Disposal Complete solid_waste->end liquid_waste Dispose in Liquid Chemical Waste Container liquid_waste->end is_ppe->liquid_waste No ppe_waste Dispose in Contaminated PPE Waste Container is_ppe->ppe_waste Yes ppe_waste->end G A Task: Handling this compound B Potential for Splash/Aerosol? A->B D Potential for Skin Contact? A->D F Potential for Inhalation? A->F C Wear Safety Goggles/Face Shield B->C Yes H Safe Handling Procedure C->H E Wear Lab Coat and Gloves D->E Yes E->H G Work in Fume Hood/Wear Respirator F->G Yes G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.